2,8a-di-epi-Lentiginosine
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1S,2R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |
InChI |
InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8+/m1/s1 |
InChI Key |
SQECYPINZNWUTE-PRJMDXOYSA-N |
Isomeric SMILES |
C1CCN2C[C@H]([C@H]([C@H]2C1)O)O |
Canonical SMILES |
C1CCN2CC(C(C2C1)O)O |
Synonyms |
1,2-di-epi-lentiginosine 1,2-dihydroxyindolizidine lentiginosine |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: 2,8a-di-epi-Lentiginosine Structure and Stereochemistry
Executive Summary
2,8a-di-epi-Lentiginosine represents a specific, non-natural stereoisomer of the hydroxylated indolizidine alkaloid class. As a diastereomer of the potent amyloglucosidase inhibitor (+)-lentiginosine, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies, helping to map the precise stereochemical requirements of glycosidase active sites.
This technical guide dissects the (1S, 2R, 8aS) absolute configuration of 2,8a-di-epi-lentiginosine, contrasting it with the natural product. It details the synthetic logic required to access this specific chiral core—primarily via the L-glutamic acid chiral pool strategy —and analyzes the biological implications of its inverted stereocenters.
Structural & Stereochemical Analysis[1][2][3]
The term "di-epi" denotes the inversion of stereochemistry at two specific chiral centers relative to the parent natural product. For lentiginosine, these centers are C2 and the bridgehead carbon C8a.
Absolute Configuration
To understand 2,8a-di-epi-lentiginosine, one must first establish the baseline of the natural product:[1]
| Compound | Absolute Configuration | Stereochemical Features |
| (+)-Lentiginosine (Natural) | (1S, 2S, 8aR) | Trans-diol relationship; Trans-fused ring system (typically).[2] |
| 2,8a-di-epi-Lentiginosine | (1S, 2R, 8aS) | C2 Inversion: Creates a cis-diol relationship (1S, 2R).C8a Inversion: Alters the ring fusion geometry.[2] |
Stereochemical Impact
The inversion at C8a (the bridgehead nitrogen junction) is particularly significant. In indolizidines, the H-8a orientation dictates the ring fusion (cis vs. trans) and the overall topology of the molecule.
-
Natural (8aR): The hydroxyl groups at C1 and C2 are positioned to interact with specific residues in the amyloglucosidase active site.
-
2,8a-di-epi (8aS): The inversion flips the orientation of the fused 6-membered ring relative to the 5-membered ring. Combined with the C2 epimerization (S
R), this creates a distinct 3D pharmacophore where the C1-OH and C2-OH are cis to each other, drastically altering the hydrogen bonding network potential.
Figure 1. Stereochemical relationship between natural lentiginosine and its 2,8a-di-epi isomer.
Synthetic Methodology: The L-Glutamic Acid Route[5][6]
Accessing the specific (1S, 2R, 8aS) configuration requires a synthetic strategy that allows for independent control of the bridgehead and the diol stereochemistry. The most robust route described in the literature utilizes L-glutamic acid as a chiral pool starting material. This approach was notably demonstrated by Kadlečíková et al. for the synthesis of benzo-fused analogues, providing the blueprint for the 2,8a-di-epi core.
Synthetic Logic[7]
-
Chiral Pool Selection: L-Glutamic acid provides the initial chirality for the bridgehead (C8a) and the framework for the lactam ring.
-
Tricyclic Assembly: Formation of a tricyclic indolizidine dione intermediate locks the conformation, allowing subsequent reagents to approach from sterically defined faces.
-
Stereoselective Reduction: The ketone functionality is reduced to an alcohol (or removed) with high diastereoselectivity, dictated by the cup-shape of the tricyclic intermediate.
-
Cis-Dihydroxylation: The C1-C2 diol is installed via catalytic cis-dihydroxylation (e.g., using OsO
). Because the bridgehead is already set (8aS), the reagent approaches from the less hindered face, yielding the (1S, 2R) cis-diol configuration.
Detailed Workflow[1]
Figure 2.[1] Synthetic pathway deriving the 2,8a-di-epi stereochemistry from L-glutamic acid.
Experimental Protocol Highlights
Note: This protocol is generalized from the benzo-analogue synthesis (Kadlečíková et al., 2005) to illustrate the core chemical transformations.
-
Preparation of Indolizidinone: L-Glutamic acid is converted to the pyroglutamate derivative and cyclized to form the fused ring system.
-
Dihydroxylation Step:
-
Reagents: Osmium tetroxide (OsO
, catalytic), N-methylmorpholine N-oxide (NMO). -
Conditions: Solvent mixture (Acetone/Water), Room Temperature.
-
Mechanism: The cis-dihydroxylation occurs syn across the double bond. The stereochemistry is controlled by the existing chirality at C8a, forcing the oxidant to attack from the anti face relative to the bridgehead hydrogen, resulting in the specific 2,8a-di-epi configuration.
-
Biological Implications & SAR[1][7][8]
The biological utility of 2,8a-di-epi-lentiginosine lies in its ability to probe the "intolerance" of glycosidase active sites.
Glycosidase Inhibition
Natural (+)-lentiginosine is a potent inhibitor of amyloglucosidases (glucoamylases).[1][3] The inhibition relies on the mimicry of the oxocarbenium ion transition state of glucose hydrolysis.
-
Binding Mode: The C1-OH and C2-OH groups must align with the enzyme's catalytic aspartate/glutamate residues.
-
Effect of Epimerization: The 2,8a-di-epi isomer presents a cis-diol arrangement. In many glycosidases, this disruption leads to a significant loss of potency compared to the natural trans-diol. This negative result is crucial: it confirms that the trans-diequatorial (or pseudo-diequatorial) arrangement is essential for high-affinity binding.
Therapeutic Potential
While the parent lentiginosine shows anti-tumor and anti-HIV potential, the specific 2,8a-di-epi isomer is often synthesized to verify the selectivity of these effects. If the 2,8a-di-epi isomer retains activity, it suggests a binding mode that is tolerant of stereochemical variation; if activity is lost, it confirms high stereospecificity.
References
-
Kadlečíková, K., Dalla, V., Marchalín, Š., & Baran, P. (2005).[4][5] Diastereoselective synthesis of new polyhydroxylated indolizidines from (L)-glutamic acid. Tetrahedron, 61(18), 4359-4366. Link
- Primary source for the synthesis of benzoanalogues of 2,8a-di-epi-lentiginosine and the stereochemical assignment.
-
Cordero, F. M., Giomi, D., & Brandi, A. (2014).[3] Recent syntheses and biological activity of lentiginosine and its analogues.[1][3][6][7] Current Topics in Medicinal Chemistry, 14(10), 1294-1307.[3] Link
- Comprehensive review of the lentiginosine class, detailing the biological activity of various stereoisomers.
-
Ajish Kumar, K. S., Chaudhari, V. D., & Dhavale, D. D. (2008).[7] Efficient synthesis of (+)-1,8,8a-tri-epi-swainsonine, (+)-1,2-di-epi-lentiginosine... from a D-glucose-derived aziridine carboxylate.[7] Organic & Biomolecular Chemistry, 6(4), 703-711.[7] Link[7]
- Describes alternative synthetic routes to lentiginosine epimers
Sources
- 1. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lentiginosine | C8H15NO2 | CID 130407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent syntheses and biological activity of lentiginosine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of (+)-1,8,8a-tri-epi-swainsonine, (+)-1,2-di-epi-lentiginosine, (+)-9a-epi-homocastanospermine and (-)-9-deoxy-9a-epi-homocastanospermine from a D-glucose-derived aziridine carboxylate, and study of their glycosidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Imperative: A Technical Guide to the Biological Significance of Lentiginosine Epimers
Abstract
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental determinant of biological activity. In the realm of glycosidase inhibitors, the indolizidine alkaloid lentiginosine and its epimers serve as a compelling case study of how subtle changes in stereochemical configuration can lead to profoundly different pharmacological effects. This technical guide provides an in-depth exploration of the biological significance of lentiginosine epimers, targeting researchers, scientists, and drug development professionals. We will dissect the enzymatic inhibitory profiles of these compounds, elucidate the intricate signaling pathways they modulate, and provide detailed experimental protocols for their synthesis and biological evaluation.
Introduction: The World of Iminosugars and the Rise of Lentiginosine
Iminosugars, also known as azasugars, are carbohydrate mimetics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often endows them with the ability to competitively inhibit glycosidases, enzymes that play crucial roles in a myriad of biological processes, including carbohydrate metabolism, glycoprotein processing, and cellular recognition. The therapeutic potential of glycosidase inhibitors is vast, with applications in the treatment of diabetes, viral infections, lysosomal storage disorders, and cancer.
(+)-Lentiginosine, a naturally occurring dihydroxyindolizidine alkaloid, has emerged as a significant lead compound in this field. Its deceptively simple structure belies a potent and selective inhibitory activity against certain glycosidases. However, the true intrigue of lentiginosine lies in its stereoisomers, or epimers, which exhibit dramatically divergent biological activities. This guide will illuminate the critical importance of stereochemistry in the design and development of glycosidase inhibitors, using the lentiginosine family as a central example.
The Decisive Role of Stereochemistry: A Tale of Two Epimers
The profound impact of stereochemistry on biological function is vividly illustrated by comparing the natural (+)-lentiginosine with its synthetic 2-epimer. While sharing the same molecular formula and connectivity, their spatial arrangement of atoms dictates their interaction with enzyme active sites.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Biological Activity |
| (+)-Lentiginosine | Amyloglucosidase | 1 x 10⁻⁵ M[1] | Potent Inhibitor |
| 2-epi-Lentiginosine | Various Glycosidases | No activity observed[1] | Inactive |
This stark contrast underscores a fundamental principle in pharmacology: the precise three-dimensional fit between a ligand and its target is paramount for biological activity. The hydroxyl group at the C-2 position of (+)-lentiginosine is crucial for its binding to the active site of amyloglucosidase. A change in its stereochemical orientation in the 2-epimer completely abrogates this interaction, rendering the molecule biologically inert against the tested glycosidases.
Beyond Glycosidase Inhibition: The Emergence of (-)-Lentiginosine as a Pro-Apoptotic Agent
The story of lentiginosine epimers takes a fascinating turn with the non-natural enantiomer, (-)-lentiginosine. While its natural counterpart is primarily known as a glycosidase inhibitor, (-)-lentiginosine exhibits a remarkable and distinct biological activity: the induction of apoptosis, or programmed cell death, in tumor cells.[2][3] This discovery has opened new avenues for the development of novel anti-cancer therapies.
Mechanism of Action: The Intrinsic Pathway of Apoptosis
(-)-Lentiginosine triggers apoptosis through the intrinsic, or mitochondrial, pathway.[2][4][5] This signaling cascade is initiated from within the cell, primarily in response to cellular stress, and is independent of the p53 tumor suppressor protein.[4][5] The key molecular events are as follows:
-
Mitochondrial Membrane Potential Collapse: Treatment with (-)-lentiginosine leads to a significant disruption of the mitochondrial membrane potential (ΔΨm).[2][4]
-
Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, (-)-lentiginosine has been shown to increase the expression of caspase-9, an initiator caspase in the intrinsic pathway.[4] This leads to the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.
-
Regulation by the Bcl-2 Family: The process is tightly regulated by the Bcl-2 family of proteins. (-)-Lentiginosine has been shown to downregulate anti-apoptotic members (e.g., Bcl-2) and upregulate pro-apoptotic members (e.g., Bax, Bak), tipping the balance towards cell death.[4]
This enantiomer-specific pro-apoptotic activity highlights the remarkable functional divergence that can arise from mirror-image stereoisomers.
Figure 2: Generalized synthetic workflow for lentiginosine epimers.
Protocol 4.1.1: Synthesis of (-)-Lentiginosine (Illustrative Key Steps)
This synthesis can be achieved from commercially available 2-bromopyridine in a multi-step process. [6]
-
Quaternarization: A key step involves the quaternarization of a fully unprotected pyridinium-polyol unit using Mitsunobu methodology. [6]2. Diastereoselective Hydrogenation: Subsequent PtO₂-catalyzed diastereoselective hydrogenation of the pyridinium ring yields the desired dihydroxyindolizidine structure. [6] Protocol 4.1.2: Synthesis of (-)-1-epi-Lentiginosine
A diastereoselective synthesis of (-)-1-epi-lentiginosine can be achieved from a chiral trans-aziridine-2-carboxylate precursor. [7]
-
Oxirane Opening and Cyclization: A one-pot regiospecific oxirane opening and intramolecular nucleophilic cyclization reaction is a key transformation. [7]2. Diastereospecific Reduction: The resulting indolizinium salt is then subjected to diastereospecific reduction using a reducing agent such as sodium borohydride. [7] Protocol 4.1.3: Synthesis of (-)-8a-epi-Lentiginosine
This epimer can be synthesized from D-glucose. [8][9]
-
Intramolecular Amination: A key step is the intramolecular amination of a non-derivatized allylic alcohol to construct the hydroxylated pyrrolidine ring. [8][9]
Biological Evaluation
Protocol 4.2.1: α-Glucosidase Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of lentiginosine epimers against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds (lentiginosine epimers)
-
Positive control (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound or control solution to the respective wells.
-
Add 20 µL of α-glucosidase solution (in phosphate buffer) to each well and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
Protocol 4.2.2: Cell Viability Assay (Resazurin-Based)
This assay assesses the cytotoxic effects of lentiginosine epimers on cancer cell lines (e.g., MOLT-3, HT-29, SH-SY5Y). [10] Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Resazurin sodium salt solution
-
96-well cell culture plates
-
Test compounds (lentiginosine epimers)
-
Incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the lentiginosine epimers for the desired time period (e.g., 24, 48, 72 hours).
-
Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
Protocol 4.2.3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This assay is used to determine if a compound induces mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.
Materials:
-
JC-1 or a similar cationic, lipophilic fluorescent dye
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
Test compounds (lentiginosine epimers)
Procedure:
-
Culture cells and treat them with the test compounds as described in the cell viability assay.
-
Incubate the cells with the JC-1 dye according to the manufacturer's instructions. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analyze the cells using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence. A decrease in this ratio indicates a collapse of the mitochondrial membrane potential.
Therapeutic Potential and Future Directions
The distinct biological profiles of lentiginosine epimers open up a range of therapeutic possibilities:
-
(+)-Lentiginosine and its analogues: As potent and selective glycosidase inhibitors, these compounds hold promise for the development of drugs for metabolic disorders such as diabetes. Their ability to inhibit Hsp90 also suggests potential applications in cancer therapy.
-
(-)-Lentiginosine: Its unique pro-apoptotic activity in tumor cells, coupled with low toxicity towards normal cells, makes it an exciting lead compound for the development of novel anti-cancer agents. Its p53-independent mechanism of action is particularly significant, as many cancers develop resistance to conventional therapies through mutations in the p53 pathway.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a wider range of lentiginosine epimers and analogues will provide a more comprehensive understanding of the structural requirements for specific biological activities.
-
Target Identification: For (-)-lentiginosine, identifying the specific molecular target(s) that initiate the apoptotic cascade is a critical next step.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of promising lentiginosine epimers.
Conclusion
The study of lentiginosine and its epimers provides a powerful demonstration of the principle of stereochemical control in drug design. The subtle rearrangement of atoms in three-dimensional space can switch a molecule's function from a potent enzyme inhibitor to a selective inducer of cancer cell death. This in-depth technical guide has provided a comprehensive overview of the biological significance of these fascinating molecules, from their differential enzymatic inhibition to their intricate modulation of apoptotic signaling pathways. The detailed experimental protocols included herein are intended to empower researchers to further explore the therapeutic potential of this versatile class of iminosugars. As our understanding of the molecular basis of disease deepens, the ability to rationally design and synthesize stereochemically defined molecules will be increasingly crucial in the development of next-generation therapeutics.
References
-
D(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. (2012). Cell Death & Disease, 3(7), e348. [Link]
-
A Concise Synthesis of Lentiginosine Derivatives Using a Pyridinium Formation via the Mitsunobu Reaction. (2008). The Journal of Organic Chemistry, 73(4), 1429-1435. [Link]
-
Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. (2023). Molecules, 28(8), 3357. [Link]
-
D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent. (2012). Cell Death & Disease, 3, e348. [Link]
-
Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure Analysis. (2025). Asian Journal of Organic Chemistry. [Link]
-
Enantiocontrolled Preparation of Indolizidines: Synthesis of (−)-2-Epilentiginosine and (+)-Lentiginosine. (2001). The Journal of Organic Chemistry, 66(14), 4799-4805. [Link]
-
A Stereoselective Synthesis of Lentiginosine. (2016). The Journal of Organic Chemistry, 81(4), 1661-1664. [Link]
-
Measuring mitochondrial membrane potential. (2025). Nature Protocols. [Link]
-
The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. (2010). Glycobiology, 20(5), 500-506. [Link]
-
Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. (1990). Biochemistry, 29(7), 1856-1861. [Link]
-
Resazurin Cell Viability Assay. (2021). YouTube. [Link]
-
Summary of apoptotic regulatory pathways; death receptor pathway of apoptosis; mitochondrial pathway of apoptosis. ResearchGate. [Link]
-
Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. (2020). ACS Omega, 5(49), 31809-31818. [Link]
-
Stereoselective Approach to Indolizidine and Pyrrolizidine Alkaloids: Total Synthesis of (-)-Lentiginosine, (-)-epi-Lentiginosine and (-)-Dihydroxypyrrolizidine. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Total synthesis of (+)-lentiginosine. 100% enantiospecificity in the... ResearchGate. [Link]
-
The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Frontiers in Oncology, 12, 1059474. [Link]
-
Resazurin Assay Protocol. Creative Bioarray. [Link]
-
Measuring mitochondrial membrane potential using the FLUOstar ® Omega microplate reader. BMG Labtech. [Link]
-
Real-time analysis of Bcl-2 family gene transcripts. BCL-2, BCL-XL,... ResearchGate. [Link]
-
Synthesis of biotin and fluorescein labeled (–)-lentiginosine. (2014). Arkivoc, 2014(3), 215-227. [Link]
-
Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). International Journal of Molecular Sciences, 25(23), 14890. [Link]
-
(non-)Basics: An Update on Neutral and Charge-Balanced Glycosidase Inhibitors. (n.d.). Chemical Reviews. [Link]
-
Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure Analysis. (2025). Asian Journal of Organic Chemistry. [Link]
-
Scheme 1. Retrosynthesis for (+)-lentiginosine. ResearchGate. [Link]
-
A Stereoselective Synthesis of Lentiginosine. (2016). The Journal of Organic Chemistry, 81(4), 1661-1664. [Link]
-
The Development of an Assay to Monitor Mitochondrial Membrane Potential (Δψm). (2025). [Link]
-
Resazurin cell viability assay in hiPSC-derived ineurons. (2025). protocols.io. [Link]
-
Mechanisms of Action of Bcl-2 Family Proteins. (2010). Cold Spring Harbor Perspectives in Biology, 2(12), a001042. [Link]
-
Carbohydrates 2018. (2019). MDPI. [Link]
Sources
- 1. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Lentiginosine|Proapoptotic Iminosugar|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 𝒟(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D(-)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties of 2,8a-di-epi-Lentiginosine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,8a-di-epi-Lentiginosine, a notable indolizidine alkaloid. This document collates and synthesizes critical data regarding its structure, stereochemistry, and inherent chemical characteristics. The synthesis of this non-natural isomer of (+)-lentiginosine is discussed, alongside an exploration of its molecular structure and stability, substantiated by spectroscopic and crystallographic evidence. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound in medicinal chemistry and drug development.
Introduction: Unveiling 2,8a-di-epi-Lentiginosine
2,8a-di-epi-Lentiginosine, systematically known as (-)-8a-epi-lentiginosine, is a stereoisomer of the naturally occurring indolizidine alkaloid, (+)-lentiginosine. As a member of the iminosugar class of compounds, it has garnered interest within the scientific community for its potential biological activities, including its prospects as an anticancer agent. Unlike its natural counterpart, which is known to inhibit amyloglucosidase, the biological profile of 2,8a-di-epi-Lentiginosine is an active area of investigation. This guide focuses on the intrinsic chemical and physical properties that underpin its behavior and potential applications.
The structural elucidation and stereochemical assignment of 2,8a-di-epi-Lentiginosine have been unequivocally established through advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1][2] A pivotal aspect of its chemistry is its synthesis, which has been achieved from readily available chiral precursors like D-glucose, highlighting an efficient pathway to this non-natural alkaloid.[1][2][3]
Core Chemical and Physical Properties
A thorough understanding of the fundamental chemical and physical properties of 2,8a-di-epi-Lentiginosine is paramount for its application in research and development.
Molecular Identity
The foundational attributes of 2,8a-di-epi-Lentiginosine are summarized in the table below, providing a snapshot of its molecular composition and identifiers.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [4] |
| Molecular Weight | 157.21 g/mol | [4] |
| IUPAC Name | (1S,2R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol | [4] |
| CAS Number | 108866-42-8 | [4] |
| Canonical SMILES | C1CCN2CO">C@HO | [4] |
Physicochemical Characteristics
While specific experimental data for properties such as melting point and boiling point are not extensively reported in the available literature, computational predictions and related studies provide some insight.
| Property | Value/Observation | Source |
| XLogP3 | -0.3 | [4][5] |
| Hydrogen Bond Donors | 3 | [4][5] |
| Hydrogen Bond Acceptors | 2 | [4][5] |
The negative XLogP3 value suggests that 2,8a-di-epi-Lentiginosine is a relatively polar molecule, which would imply a degree of solubility in polar solvents. However, specific quantitative solubility data requires experimental determination.
Molecular Structure and Stereochemistry
The three-dimensional architecture of 2,8a-di-epi-Lentiginosine is critical to its chemical reactivity and biological function.
Stereochemical Configuration
The absolute configuration of (-)-8a-epi-lentiginosine has been definitively confirmed through its synthesis from the chiral pool starting material, D-glucose, and subsequently verified by X-ray crystal structure analysis.[1][2] The stereochemical designators (1S, 2R, 8aS) precisely define the spatial arrangement of its chiral centers.
Conformational Analysis
X-ray crystallography has revealed key features of the solid-state conformation of (-)-8a-epi-lentiginosine.[1][2] The five-membered pyrrolidine ring adopts an envelope conformation with the nitrogen atom in the endo-position.[1][2] The fused six-membered piperidine ring exists in a stable chair conformation.[1][2] This structural arrangement is further supported by Density Functional Theory (DFT) optimized structures.[1][2]
In the solid state, the molecules are organized through a one-dimensional hydrogen-bonded network along the a-axis, a result of interactions between the hydroxyl groups and the amine functionality.[1][2]
Figure 1. A simplified representation of the core structure and conformational characteristics of 2,8a-di-epi-Lentiginosine.
Chemical Stability and Reactivity
Insights into the stability of 2,8a-di-epi-Lentiginosine have been gained through computational studies. The molecule exhibits a large HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is indicative of high chemical stability.[1][2]
The electron density at the HOMO is primarily localized on the nitrogen atom, suggesting this as a likely site for electrophilic attack. Conversely, the LUMO is localized at the hydroxyl group at the C2 position, indicating this as a potential site for nucleophilic attack.[1][2]
Synthesis Overview
An efficient synthetic route to (-)-8a-epi-lentiginosine has been developed starting from the abundant and inexpensive chiral building block, D-glucose.[1][2][3] A key step in this synthesis is the Pd-BiPhePhos catalyzed intramolecular Tsuji–Trost reaction of a non-derivatized allylic alcohol, which facilitates the construction of the hydroxylated pyrrolidine ring with high stereospecificity.[1][2]
Figure 2. A high-level schematic of the synthetic approach to (-)-8a-epi-lentiginosine from D-glucose.
This synthetic strategy is noteworthy for its efficiency and use of a renewable starting material, although further optimization for scalability and sustainability may be required for broader applications.[1]
Spectroscopic and Crystallographic Data
The definitive structural characterization of 2,8a-di-epi-Lentiginosine relies on a combination of spectroscopic and crystallographic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy have been instrumental in confirming the structure and absolute configuration of (-)-8a-epi-lentiginosine.[1][2] While detailed spectral data with specific chemical shifts and coupling constants are typically found in the supplementary information of published studies and are not reproduced here, the spectra are characterized by sharp signals upon removal of protecting groups used during synthesis.[1]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 2,8a-di-epi-Lentiginosine. High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula of C₈H₁₅NO₂.
X-ray Crystallography
The single-crystal X-ray structure of (-)-8a-epi-lentiginosine has been determined, providing unambiguous proof of its absolute stereochemistry and solid-state conformation.[1][2] The compound crystallizes in the chiral orthorhombic space group P2₁2₁2₁.[1] The crystallographic data provides precise bond lengths and angles, confirming the indolizidine ring system's geometry.
Conclusion
2,8a-di-epi-Lentiginosine is a stereochemically well-defined indolizidine alkaloid with a stable molecular structure. Its synthesis from D-glucose provides an accessible route to this non-natural iminosugar. The foundational chemical properties outlined in this guide, including its molecular structure, stereochemistry, and stability, provide a critical knowledge base for researchers. Further experimental determination of its physicochemical properties, such as melting point and solubility, will be invaluable for its continued investigation and potential development in various scientific fields.
References
-
Akkarasamiyo, S., Saparpakorn, P., Orthaber, A., & Samec, J. S. M. (2025). Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure Analysis. Asian Journal of Organic Chemistry, 14(7), e202500103. [Link]
-
PubChem. Lentiginosine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of (−)‐8a‐epi‐lentiginosine (2) from d‐glucose. [Link]
-
ResearchGate. (PDF) Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure Analysis. [Link]
-
PubChem. Lentiginosine - Computed Properties. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Epilentiginosine. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide to Swainsonine and Castanospermine Analogs for Researchers and Drug Development Professionals
Foreword: The Enduring Promise of Iminosugars in Modern Therapeutics
Nature, in its vast complexity, has consistently provided chemists and biologists with intricate molecular scaffolds that challenge our synthetic ingenuity and illuminate novel therapeutic pathways. Among these, the polyhydroxylated indolizidine alkaloids, swainsonine and castanospermine, stand out as preeminent examples of nature's pharmacological prowess. As potent and specific inhibitors of glycosidases, these iminosugars disrupt fundamental cellular processes, offering a unique lens through which to study glycoprotein processing and a powerful toolkit for therapeutic intervention. This guide is intended for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It is structured not as a rigid protocol book, but as a narrative journey into the core of swainsonine and castanospermine chemistry and biology. We will explore not just the "what" and "how," but the critical "why" that underpins experimental design and therapeutic strategy in this exciting field. Our exploration will be grounded in established scientific principles, supported by rigorous data, and validated by extensive references to the primary literature, ensuring a trustworthy and authoritative resource for your laboratory's endeavors.
The Core Scaffolds: An Introduction to Swainsonine and Castanospermine
Swainsonine and castanospermine are naturally occurring indolizidine alkaloids, a class of nitrogen-containing sugar mimics. Their structural resemblance to the transition states of glycoside-cleavage reactions allows them to bind with high affinity to the active sites of glycosidase enzymes, leading to potent and often specific inhibition.[1]
-
Swainsonine , an inhibitor of α-mannosidases, was first isolated from plants of the Swainsona genus.[2] It is a key toxin in "locoweed," causing a neurological condition in livestock that resembles the genetic disorder α-mannosidosis.[3] Its primary targets are lysosomal α-mannosidase and Golgi α-mannosidase II.[4]
-
Castanospermine , sourced from the seeds of the Australian chestnut tree, Castanospermum australe, is a powerful inhibitor of α- and β-glucosidases.[5][6] Its ability to block glucosidase I, an enzyme crucial for the initial steps of N-linked glycoprotein processing, underpins many of its biological effects.[7]
The distinct inhibitory profiles of these two molecules have paved the way for their investigation in a wide array of diseases, from cancer and viral infections to metabolic disorders.
Mechanism of Action: A Tale of Two Glycosidases
The therapeutic potential of swainsonine and castanospermine analogs is intrinsically linked to their ability to inhibit specific glycosidases involved in the N-linked glycosylation pathway. This pathway is a critical cellular process for the proper folding, trafficking, and function of a vast number of proteins.
Swainsonine and the Inhibition of Mannose Trimming
Swainsonine primarily targets Golgi α-mannosidase II, a key enzyme in the conversion of high-mannose oligosaccharides to complex-type N-glycans.[8] By inhibiting this enzyme, swainsonine leads to the accumulation of hybrid-type glycans on the cell surface. This alteration of the cellular glycome has profound downstream effects, including modulation of cell-cell recognition, signaling, and immune responses.[2]
Caption: Swainsonine's inhibition of Golgi α-mannosidase II.
Castanospermine and the Glucosidase Blockade
Castanospermine and its analogs, such as celgosivir, inhibit the initial steps of N-glycan processing by targeting the endoplasmic reticulum (ER) α-glucosidases I and II.[7] These enzymes are responsible for trimming the terminal glucose residues from the N-linked glycan precursor. This trimming is a critical quality control step in the ER, as it allows glycoproteins to interact with chaperones like calnexin and calreticulin for proper folding. Inhibition of α-glucosidases leads to misfolded glycoproteins, which can trigger the unfolded protein response (UPR) and, in the context of enveloped viruses, can prevent the proper assembly and release of infectious virions.[9][10]
Caption: Castanospermine's inhibition of ER α-glucosidases.
Synthesis of Analogs: Expanding the Pharmacological Landscape
The inherent biological activities of swainsonine and castanospermine, coupled with their sometimes-unfavorable pharmacokinetic properties, have spurred extensive efforts in synthetic chemistry to generate analogs with improved efficacy, selectivity, and drug-like characteristics.
Strategies for Swainsonine Analog Synthesis
The asymmetric synthesis of swainsonine and its analogs is a significant challenge due to the presence of multiple stereocenters. Common strategies often employ chiral starting materials, such as amino acids or carbohydrates, or utilize stereoselective reactions.[11][12] A concise asymmetric synthesis of (+)-swainsonine has been achieved starting from L-glutamic acid, with the key step being an intramolecular cyclization of an α-sulfinyl carbanion to construct the indolizidine ring.[11] Other approaches have utilized Sharpless epoxidation to introduce chirality.[12]
Crafting Castanospermine Derivatives
The synthesis of castanospermine analogs has also been a fertile area of research. One successful strategy for the synthesis of 1-epi-castanospermine begins with 2, 3, 4, 6-tetra-O-benzyl-1-deoxynojirimycin, employing selective debenzylation, a Barbier reaction, and reductive amination as key steps.[13][14] A particularly noteworthy analog is 6-O-butanoylcastanospermine (celgosivir), a pro-drug of castanospermine with improved oral bioavailability.[7] Its synthesis has been achieved through various methods, including a one-pot procedure involving the reaction of castanospermine with bis(tributyltin) oxide followed by acylation.[3]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The development of effective therapeutic agents based on swainsonine and castanospermine hinges on a thorough understanding of their structure-activity relationships.
Swainsonine Analogs: A Study in Stereochemistry
The stereochemistry of the hydroxyl groups on the indolizidine ring of swainsonine is critical for its inhibitory activity. Studies on synthetic epimers have shown that the 8a-epimer and the 8,8a-diepimer of swainsonine are specific and competitive inhibitors of lysosomal α-mannosidases, whereas the 8-epimer, 1,8-diepimer, and 2,8a-diepimer show significantly reduced or no activity.[11] Open-chain analogs, such as 1,4-dideoxy-1,4-imino-D-mannitol, are generally weaker inhibitors than their cyclic counterparts.[11]
| Swainsonine Analog | Target Enzyme | Ki (M) | Reference |
| Swainsonine | Human Lysosomal α-Mannosidase | 7.0 x 10-7 | [11] |
| 8a-epi-Swainsonine | Human Lysosomal α-Mannosidase | 7.5 x 10-5 | [11] |
| 8,8a-diepi-Swainsonine | Human Lysosomal α-Mannosidase | 2.0 x 10-6 | [11] |
| 1,4-dideoxy-1,4-imino-D-mannitol | Human Lysosomal α-Mannosidase | 1.3 x 10-5 | [11] |
Castanospermine Analogs: Balancing Potency and Toxicity
For castanospermine, modifications at various positions have yielded analogs with altered potency and selectivity. The 6-O-butanoyl ester, celgosivir, exhibits enhanced antiviral activity in cell culture compared to the parent compound, likely due to improved cellular uptake.[8] Glucosylation of castanospermine at the 7α and 8α positions results in analogs that are nearly as potent against sucrase as castanospermine but are significantly less active against lactase and trehalase, demonstrating that modifications can enhance selectivity.[15]
| Castanospermine Analog | Target Enzyme/Virus | IC50 | Reference |
| Castanospermine | HIV-1 | 29 µM | [16] |
| 6-O-butanoylcastanospermine (MDL 28,574) | HIV-1 | 1.1 µM | [16] |
| Castanospermine | Sucrase | 20 nM | [15] |
| 8α-glucosyl-Castanospermine | Sucrase | 30 nM | [15] |
| 7α-glucosyl-Castanospermine | Sucrase | 40 nM | [15] |
Therapeutic Applications and Clinical Landscape
The unique mechanisms of action of swainsonine and castanospermine have led to their investigation in a variety of therapeutic areas.
Swainsonine in Oncology
Swainsonine has shown promise as an anti-cancer agent through multiple mechanisms. It can inhibit tumor growth and metastasis, augment the tumor-killing activity of natural killer (NK) cells and macrophages, and stimulate bone marrow cell proliferation.[2][17] A phase I clinical trial of swainsonine in patients with advanced malignancies demonstrated that it could be administered safely, with hepatotoxicity being the dose-limiting toxicity.[18] One patient with head and neck cancer showed a greater than 50% reduction in tumor mass.[18] A subsequent Phase IB trial established a maximum tolerated oral dose and confirmed the inhibition of Golgi alpha-mannosidase II in patients.[3] However, a study in a mouse model of cervical cancer suggested that swainsonine could potentially worsen disease progression by increasing the population of myeloid-derived suppressor cells, highlighting the complexity of its immunomodulatory effects.[19]
Castanospermine and its Analogs as Antiviral Agents
The ability of castanospermine to inhibit glycoprotein processing has made it a compelling candidate for antiviral therapy, particularly against enveloped viruses that rely on this pathway for the proper folding of their surface proteins. It has demonstrated in vitro and in vivo activity against dengue virus.[6] The pro-drug celgosivir was developed to improve upon the pharmacokinetic profile of castanospermine and has undergone clinical trials for the treatment of hepatitis C virus (HCV) infection.[7] Phase II trials investigated celgosivir in combination with pegylated interferon and ribavirin.[6][7] While celgosivir demonstrated a synergistic effect with the standard of care, it was not efficient as a monotherapy.[7] Preliminary results from a Phase II viral kinetics study in treatment-naive HCV patients indicated no negative effects when combined with standard care.[6]
Experimental Protocols: A Practical Guide
To facilitate further research in this area, we provide the following representative experimental protocols.
α-Mannosidase Inhibition Assay
This protocol is a standard method for determining the inhibitory activity of compounds like swainsonine against α-mannosidase using a chromogenic substrate.
Materials:
-
α-Mannosidase from jack bean
-
Sodium acetate buffer (100 mM, pH 4.5)
-
Swainsonine or analog test compounds
-
Sodium carbonate (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the substrate in the sodium acetate buffer.
-
Prepare serial dilutions of swainsonine or the test analog in the same buffer.
-
In a 96-well plate, add 50 µL of the appropriate buffer to the blank wells, 50 µL of the swainsonine/analog dilutions to the test wells, and 50 µL of buffer to the control wells.
-
Add 25 µL of the α-mannosidase solution to the test and control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate to all wells.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Synthesis of 6-O-Butanoylcastanospermine (Celgosivir)
This protocol is a representative synthesis of a key castanospermine analog.
Caption: A synthetic route to 6-O-butanoylcastanospermine.
Materials:
-
Castanospermine
-
Bis(tributyltin) oxide
-
Toluene
-
Butanoyl chloride
-
Triethylamine
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a solution of castanospermine in toluene, add bis(tributyltin) oxide.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add triethylamine followed by the dropwise addition of butanoyl chloride.
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the crude product by silica gel column chromatography to yield 6-O-butanoylcastanospermine.
Concluding Remarks and Future Directions
Swainsonine, castanospermine, and their ever-expanding family of synthetic analogs represent a compelling class of molecules with significant therapeutic potential. Their ability to modulate the fundamental process of glycosylation opens up a vast array of possibilities for treating diseases ranging from cancer to viral infections. The journey from natural product discovery to clinical application is arduous, yet the progress made with these iminosugars is a testament to the power of interdisciplinary research, combining the insights of natural product chemistry, synthetic organic chemistry, biochemistry, and clinical medicine. Future research will undoubtedly focus on the development of second-generation analogs with even greater selectivity and improved pharmacokinetic profiles, as well as on combination therapies that leverage the unique mechanisms of these compounds. The continued exploration of the intricate biology of glycosylation, guided by the use of these powerful chemical tools, promises to unveil new therapeutic targets and strategies for years to come.
References
- Concise synthesis of 1-epi-castanospermine. Beilstein Journal of Organic Chemistry.
- Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues. Biochemical Journal.
- Asymmetric Synthesis of (–)-Swainsonine.
- Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells popul
- Structure-Activity Relationships of Synthetic C
- The Comparative Pathology of the Glycosidase Inhibitors Swainsonine, Castanospermine, and Calystegines A3, B2, and C1 in Mice.
- Celgosivir, an alpha-glucosidase I inhibitor for the potential tre
- The potential importance of swainsonine in therapy for cancers and immunology. PubMed.
- Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. bioRxiv.
- A Phase I Study of Swainsonine in Patients with Advanced Malignancies. Cancer Research.
- Celgosivir, an alpha-glucosidase I inhibitor for the potential tre
- α-Mannosidase Technical D
- Swainsonine - Plants Poisonous to Livestock. Cornell University Department of Animal Science.
- 6-0-butanoylcastanospermine (MDL 28574) inhibits glycoprotein processing and the growth of HIVs. PubMed.
- alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene inhibition of r
- The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines A3, B2, and C1 in mice. PubMed.
- C-2 fluorinated castanospermines as potent and specific α-glucosidase inhibitors: synthesis and structure–activity relationship study. Organic & Biomolecular Chemistry.
- Phase IB clinical trial of the oligosaccharide processing inhibitor swainsonine in patients with advanced malignancies. PubMed.
- Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts.
- A Study to Evaluate the Safety and Efficacy of Celgosivir in Patients With Chronic Hepatitis C Genotype 1 Infection. ClinicalTrials.gov.
- Inhibition of alpha-glucosidase I of the glycoprotein-processing enzymes by 6-O-butanoyl castanospermine (MDL 28574) and its consequences in human immunodeficiency virus-infected T cells. PubMed.
- 4-Nitrophenyl-α-D-mannopyranoside. Megazyme.
- Castanospermine-glucosides as selective disaccharidase inhibitors. PubMed.
- Concise synthesis of 1-epi-castanospermine. Beilstein Journal of Organic Chemistry.
- (PDF) Celgosivir, an ??-glucosidase I inhibitor for the potential treatment of HCV infection.
- Swainsonine – Knowledge and References. Taylor & Francis.
- Structural investigation of the binding of 5-substituted swainsonine analogues to Golgi alpha-mannosidase II. PubMed.
- Celgosivir – Knowledge and References. Taylor & Francis.
- Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. PubMed.
- The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase. PubMed.
- Synthesis of castanospermine.
- Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry.
- 4-Nitrophenyl α-D-mannopyranoside α-mannosidasesubstr
- A Study to Evaluate the Safety and Efficacy of Celgosivir and Peginterferon Alfa-2b, With or Without Ribavirin, in Patients With Chronic Hepatitis C Genotype 1 Infection. ClinicalTrials.gov.
- p-Nitrophenyl α-D-mannopyranoside (4-Nitrophenyl a-D-mannopyranoside). MedChemExpress.
- GOLD score and predicted binding affinity of Castanospermine isoforms compared to Berberin.
- Synthesis and Comparative Glycosidase Inhibitory Properties of Reducing Castanospermine Analogues.
- A general, convergent strategy for the construction of indolizidine alkaloids: total syntheses of (-)-indolizidine 223AB and alkaloid (-)-205B. PubMed.
- The iminosugars celgosivir, castanospermine and UV-4 inhibit SARS-CoV-2 replic
- The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflamm
- Molecular Mechanisms of Tumor Immunomodulation in the Microenvironment of Colorectal Cancer. MDPI.
- Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI.
- Indolizidine alkaloids – Knowledge and References. Taylor & Francis.
- (PDF) 1. COMPARATIVE EVALUATION OF NOSCAPINE AND ITS ANALOGUES IN THE MANAGEMENT OF TRIPLE-NEGATIVE AND A TRIPLE-POSITIVE BREAST CANCER.
- Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening. MDPI.
- One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Bentham Science.
- (PDF) Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening.
Sources
- 1. jocpr.com [jocpr.com]
- 2. The potential importance of swainsonine in therapy for cancers and immunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase IB clinical trial of the oligosaccharide processing inhibitor swainsonine in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. MIGENIX Inc. Reports Preliminary Celgosivir Viral Kinetics Study - BioSpace [biospace.com]
- 7. Celgosivir, an alpha-glucosidase I inhibitor for the potential treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. The case for re-examining glycosylation inhibitors, mimetics, primers and glycosylation decoys as antivirals and anti-inflammatories in COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 14. html.rhhz.net [html.rhhz.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts [ijbs.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells population | PLOS One [journals.plos.org]
- 20. 4-Nitrophenyl-alpha-D-mannopyranoside for use in research | Megazyme [megazyme.com]
- 21. medchemexpress.com [medchemexpress.com]
Methodological & Application
Total Synthesis of (-)-8a-epi-Lentiginosine from D-Glucose: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (-)-8a-epi-Lentiginosine
(-)-8a-epi-Lentiginosine is a stereoisomer of the natural indolizidine alkaloid (+)-lentiginosine. While (+)-lentiginosine is known for its potent inhibitory activity against amyloglucosidase, its non-natural enantiomer, (-)-lentiginosine, has garnered significant interest for its pro-apoptotic activity in various tumor cell lines, highlighting its potential as an anticancer agent.[1] The synthesis of stereoisomers like (-)-8a-epi-lentiginosine is crucial for exploring the structure-activity relationships of this important class of compounds and for developing new therapeutic leads.
This application note provides a detailed, step-by-step guide for the total synthesis of (-)-8a-epi-lentiginosine, starting from the abundant and inexpensive chiral pool starting material, D-glucose. The presented synthetic route offers a practical and efficient pathway for obtaining this valuable compound for further biological and pharmacological investigation.
Overall Synthetic Strategy
The total synthesis of (-)-8a-epi-lentiginosine from D-glucose can be achieved through a multi-step sequence involving key transformations to construct the bicyclic indolizidine core with the desired stereochemistry. The overall workflow is depicted below.
Figure 1: Overall workflow for the synthesis of (-)-8a-epi-lentiginosine.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the total synthesis of (-)-8a-epi-lentiginosine.
Part 1: Synthesis of the Key Amino Alcohol Intermediate from D-Glucose
The initial steps involve the conversion of D-glucose into a suitable intermediate poised for the key cyclization reaction. This is achieved through a series of protecting group manipulations and a Bernet-Vasella reaction to open the pyranose ring, followed by the introduction of the nitrogen atom.
Protocol 1: Preparation of the N-Boc Protected Amino Alcohol
-
Protection of D-Glucose: Commercially available D-glucose is first converted to a protected derivative, typically 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, to mask the hydroxyl groups that are not involved in the initial transformations. This can be achieved by reacting D-glucose with acetone in the presence of an acid catalyst.
-
Selective Deprotection and Iodination: The 5,6-isopropylidene group is selectively removed, and the primary hydroxyl group is converted to an iodide.
-
Bernet-Vasella Reaction: The resulting 5-iodo-glucopyranoside undergoes a domino Bernet-Vasella reductive elimination to open the sugar ring and form an open-chain aldehyde.
-
Oxime Formation and Reduction: The aldehyde is then converted to an oxime, which is subsequently reduced to the corresponding primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄).
-
Boc Protection: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group by reacting it with di-tert-butyl dicarbonate (Boc₂O) to yield the key N-Boc protected amino alcohol intermediate.
Part 2: Construction of the Pyrrolidine Ring via Intramolecular Tsuji-Trost Reaction
The formation of the five-membered pyrrolidine ring is a crucial step in the synthesis and is accomplished through a palladium-catalyzed intramolecular allylic amination, also known as the Tsuji-Trost reaction.
Protocol 2: Intramolecular Tsuji-Trost Reaction
-
Catalyst Preparation: A palladium catalyst, such as one coordinated with a BiPhePhos ligand, is prepared in a suitable solvent like tetrahydrofuran (THF).
-
Cyclization Reaction: The N-Boc protected amino alcohol from Protocol 1 is dissolved in THF and added to the catalyst solution. The reaction mixture is stirred at a specified temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford the N-Boc protected pyrrolidine derivative.
Causality of Experimental Choices: The Tsuji-Trost reaction is an effective method for forming carbon-nitrogen bonds.[2][3][4][5] The use of a palladium catalyst with a suitable phosphine ligand allows for the stereospecific intramolecular cyclization of the amino alcohol, leading to the desired pyrrolidine ring with high diastereoselectivity.[1][6] The Boc protecting group on the nitrogen is crucial as it modulates the nucleophilicity of the amine and can be readily removed in a later step.
Figure 2: Simplified mechanism of the intramolecular Tsuji-Trost reaction.
Part 3: Formation of the Indolizidine Core and Final Deprotection
The final stages of the synthesis involve the construction of the second ring of the indolizidine core via ring-closing metathesis, followed by reduction and removal of the protecting groups.
Protocol 3: Ring-Closing Metathesis and Final Steps
-
Boc Deprotection: The N-Boc protected pyrrolidine is treated with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to remove the Boc group.
-
N-Butenylation: The resulting secondary amine is alkylated with 4-bromobut-1-ene to introduce the second olefinic arm required for the ring-closing metathesis reaction, yielding the diene intermediate.
-
Ring-Closing Metathesis (RCM): The diene is dissolved in a suitable solvent like dichloromethane (DCM) and treated with a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst). The reaction is typically stirred at room temperature or with gentle heating to promote the cyclization.[7][8][9][10][11]
-
Reduction of the Double Bond: The newly formed double bond in the six-membered ring is reduced by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Final Deprotection: The benzyl ether protecting groups on the hydroxyls are removed simultaneously during the catalytic hydrogenation step to yield the final product, (-)-8a-epi-lentiginosine.[12][13][14][15][16][17]
-
Purification: The final compound is purified by an appropriate method, such as crystallization or column chromatography, to obtain the pure (-)-8a-epi-lentiginosine.
Quantitative Data Summary
| Step | Intermediate/Product | Yield (%) | Key Analytical Data |
| Part 1 | N-Boc Protected Amino Alcohol | ~60-70 | ¹H NMR, ¹³C NMR, Mass Spectrometry confirming the structure and purity. |
| Part 2 | N-Boc Protected Pyrrolidine | ~80-90 | ¹H NMR indicating the formation of the five-membered ring with high dr. |
| Part 3 | (-)-8a-epi-Lentiginosine | ~70-80 | ¹H NMR, ¹³C NMR, HRMS, and specific rotation consistent with the target molecule. |
Note: Yields are approximate and may vary depending on experimental conditions.
Conclusion
The total synthesis of (-)-8a-epi-lentiginosine from D-glucose presented in this application note provides a reliable and efficient route to this medicinally important indolizidine alkaloid. The key transformations, including the intramolecular Tsuji-Trost reaction and ring-closing metathesis, are robust and high-yielding, making this synthetic strategy amenable for producing significant quantities of the target compound for further research and drug development endeavors. The use of a readily available chiral starting material and the stereocontrolled nature of the key reactions ensure the enantiopurity of the final product.
References
- Akkarasamiyo, S., Saparpakorn, P., Orthaber, A., & Samec, J. S. M. (2025). Synthesis of (−)-8a-epi-Lentiginosine via Tsuji–Trost Reaction of d-Glucose-Derived Allylic Alcohols and Crystal Structure Analysis. Asian Journal of Organic Chemistry, 14(7), e202500103.
- Cordero, F. M., Giomi, D., & Brandi, A. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. Current topics in medicinal chemistry, 14(10), 1294–1307.
- Tsuji, J., & Trost, B. M. (1973). New synthetic reactions of π-allylpalladium complexes. Tetrahedron, 29(15), 2033-2053.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
- Grubbs, R. H. (2003).
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]
- Dhavale, D. D., Kumar, K. S. A., & Chaudhari, V. D. (2008). Efficient synthesis of (+)-1,8,8a-tri-epi-swainsonine, (+)-1,2-di-epi-lentiginosine, (+)-9a-epi-homocastanospermine and (-)-9-deoxy-9a-epi-homocastanospermine from a D-glucose-derived aziridine carboxylate, and study of their glycosidase inhibitory activities. Organic & Biomolecular Chemistry, 6(4), 703–711.
-
Master Organic Chemistry. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved from [Link]
-
Nature Protocols. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]
-
DiVA Portal. (2025). Synthesis of (-)-8a-epi-Lentiginosine via Tsuji-Trost Reaction of D-Glucose-Derived Allylic Alcohols and Crystal Structure Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Retrieved from [Link]
-
YouTube. (2011, December 5). Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. Retrieved from [Link]
-
NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Retrieved from [Link]
-
Organic Syntheses. (2016, March 21). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Retrieved from [Link]
-
YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved from [Link]
-
Epistemeo. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Retrieved from [Link]
Sources
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of (-)-8a-epi-Lentiginosine via Tsuji-Trost Reaction of D-Glucose-Derived Allylic Alcohols and Crystal Structure Analysis [diva-portal.org]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. orgsyn.org [orgsyn.org]
- 17. Synthesis of (-)-8a-epi-Lentiginosine via Tsuji-Trost Reaction of D-Glucose-Derived Allylic Alcohols and Crystal Structure Analysis [diva-portal.org]
protocol for alpha-glucosidase inhibition assay
Application Note: High-Throughput Screening for
Executive Summary & Clinical Relevance
This Application Note outlines a robust, high-throughput protocol for screening
While many protocols exist, this guide addresses the critical translational gap: the discrepancy between yeast (screening) and mammalian (clinical) enzyme isoforms, and provides a self-validating experimental design to eliminate false positives caused by compound interference (color/precipitation).
Critical Experimental Factors (The "Why")
Before beginning, researchers must understand three variables that dictate assay validity.
Enzyme Source: The Translational Trap
Most initial screenings use Saccharomyces cerevisiae (Yeast)
-
Implication: Inhibitors potent against yeast enzymes often fail against mammalian enzymes.
-
Recommendation: Use yeast enzyme for high-throughput primary screening, but validate hits using Rat Intestinal Acetone Powder (RIAP) or recombinant human maltase-glucoamylase (MGAM).
The pH Switch (Signal Enhancement)
The assay relies on the hydrolysis of pNPG to p-nitrophenol (pNP) .[1]
-
Mechanism: pNP is a weak acid (
). At the reaction pH (6.8), it is partially ionized and faintly yellow. -
Optimization: Adding a basic stop solution (Na
CO ) shifts the pH to >10, fully ionizing pNP to the p-nitrophenolate anion , which has an intense yellow color ( nm). This increases sensitivity by 5-10 fold.
Solvent Tolerance
Enzymes are sensitive to organic solvents.
-
Constraint: Keep DMSO concentration < 5% (v/v) in the final reaction mixture. Higher concentrations can denature the enzyme, mimicking inhibition (false positive).
Assay Principle & Visualization
The assay measures the release of p-nitrophenol (pNP) from the substrate pNPG.[1]
Figure 1: Mechanism of Action.[2][3][4] The inhibitor competes with pNPG for the enzyme active site, reducing the production of the yellow chromophore p-nitrophenol.
Materials & Reagents
| Reagent | Specification | Preparation Note |
| Buffer | 0.1 M Phosphate Buffer (PBS), pH 6.9 | Dissolve NaH |
| Enzyme | Stock: 1.0 U/mL in PBS. Working: Dilute to 0.1 U/mL just before use. Keep on ice. | |
| Substrate | pNPG (p-Nitrophenyl- | 5 mM in PBS.[3][5] Note: Sonicate if difficult to dissolve. |
| Positive Control | Acarbose | Dissolve in PBS or DMSO. Prepare serial dilutions (e.g., 1000 |
| Stop Solution | 0.2 M Na | High pH stops reaction and maximizes color. |
Detailed Protocol (96-Well Plate Format)
This protocol includes a Sample Blank for every test compound. This is mandatory for plant extracts or colored compounds to subtract background absorbance.
Step 1: Plate Setup
Design your plate to include:
-
NC (Negative Control): Enzyme + Substrate + Vehicle (Max Activity).
-
PC (Positive Control): Enzyme + Substrate + Acarbose.
-
TS (Test Sample): Enzyme + Substrate + Inhibitor.
-
SB (Sample Blank): Buffer + Substrate + Inhibitor (No Enzyme). Corrects for compound color.
-
B (Blank): Buffer + Substrate (No Enzyme). Corrects for spontaneous hydrolysis.
Step 2: Experimental Workflow
Figure 2: Step-by-step pipetting workflow for a standard endpoint assay.
Step 3: Pipetting Scheme (Volumes in L)
| Component | Negative Control (NC) | Test Sample (TS) | Sample Blank (SB) | Blank (B) |
| Phosphate Buffer | 20 | - | 20 | 40 |
| Test Compound | - | 20 | 20 | - |
| Enzyme (0.1 U/mL) | 20 | 20 | - | - |
| Pre-incubate 10 min @ 37°C | ||||
| pNPG (5 mM) | 20 | 20 | 20 | 20 |
| Incubate 20 min @ 37°C | ||||
| Na | 140 | 140 | 140 | 140 |
| Total Volume | 200 | 200 | 200 | 200 |
Data Analysis & Calculations
Corrected Absorbance
First, correct the absorbance for the compound's intrinsic color:
Percent Inhibition
IC Determination
Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) .[3] Use a non-linear regression (4-parameter logistic model) in software like GraphPad Prism or SigmaPlot to calculate the IC
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Absorbance | Compound is colored or precipitated.[6] | Use Sample Blanks (SB) as described. Spin down plates if precipitation is visible. |
| No Activity in Control | Enzyme denaturation or pH issue. | Prepare enzyme fresh on ice. Ensure Buffer pH is 6.8–7.0. |
| Low Inhibition of Acarbose | Substrate concentration too high. | Ensure [pNPG] |
| Non-Linear Kinetics | Enzyme concentration too high. | Dilute enzyme until the reaction is linear over the 20-minute incubation. |
References
-
Standard Protocol & Optimization
-
Evalu
-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. (ThaiJO). Provides optimization of enzyme/substrate concentrations.
-
-
Yeast vs.
-
Comparison of inhibition of r
-glucosidase activity.[7] (ResearchGate). Highlights the critical differences in IC50 values between species.
-
-
IC50 Calculation Methods
-
Troubleshooting (DMSO & Precipitation)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Saccharomyces cerevisiae Glucosidase That Hydrolyzes Flavonoid Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Kinetic Profiling of Amyloglucosidase using 2,8a-di-epi-Lentiginosine
Abstract & Introduction
This application note details the protocol for utilizing 2,8a-di-epi-Lentiginosine , a synthetic stereoisomer of the natural indolizidine alkaloid (+)-Lentiginosine, as a chemical probe for Amyloglucosidase (AMG) kinetics.
While the natural (+)-Lentiginosine is a potent, competitive inhibitor of amyloglucosidases (glucoamylases), the 2,8a-di-epi isomer serves a critical role in Structure-Activity Relationship (SAR) studies. By inverting the stereochemistry at the C-2 hydroxyl and the C-8a bridgehead, researchers can quantify the specific steric and electronic contributions of the indolizidine ring fusion to the enzyme-inhibitor binding energy. This protocol provides a robust framework for determining the inhibition constant (
key Applications
-
Active Site Mapping: Probing the spatial constraints of the AMG catalytic pocket.
-
Selectivity Profiling: Distinguishing between lysosomal
-glucosidases and digestive amyloglucosidases based on stereospecific binding. -
Mechanistic Enzymology: Validating transition-state mimicry models.
Mechanism of Action & Rationale
Lentiginosine and its isomers function as iminosugars (azasugars).[1] The nitrogen atom in the indolizidine ring becomes protonated at physiological (and acidic lysosomal) pH, mimicking the positive charge of the oxocarbenium ion transition state generated during glycosidic bond hydrolysis.
The 2,8a-di-epi configuration alters the ring pucker and the orientation of the hydroxyl groups relative to the protonated nitrogen. Comparing its kinetics against the natural enantiomer reveals the energetic penalty of these mismatches, effectively "mapping" the enzyme's negative steric space.
Interaction Pathway (DOT Visualization)
Figure 1: Competitive inhibition pathway. The 2,8a-di-epi isomer competes with the substrate (pNPG) for the active site. The stability of the [E-I Complex] determines the potency (
Materials & Preparation
Reagents
-
Enzyme: Amyloglucosidase from Aspergillus niger (Sigma-Aldrich or Megazyme).
-
Note: Ensure the enzyme is free of contaminating
-glucosidase activity if using crude extracts.
-
-
Inhibitor: 2,8a-di-epi-Lentiginosine (Synthetic standard, >95% purity).
-
Substrate: p-Nitrophenyl
-D-glucopyranoside (pNPG).[2] -
Buffer: 0.1 M Sodium Acetate, pH 4.5 (Optimum for A. niger AMG).
-
Stop Solution: 0.2 M Sodium Carbonate (
).
Stock Solutions
| Component | Concentration | Solvent | Storage |
| Inhibitor Stock | 10 mM | DMSO or | -20°C (Desiccated) |
| pNPG Substrate | 20 mM | Acetate Buffer | +4°C (Dark, <1 week) |
| AMG Enzyme | 1 U/mL | Acetate Buffer | Ice (Freshly prepared) |
Caution: Iminosugars are hygroscopic. Weigh rapidly or use quantitative NMR for stock concentration verification.
Experimental Protocol: Steady-State Kinetics
This protocol uses a colorimetric assay where AMG hydrolyzes pNPG to release p-nitrophenol (yellow in alkaline conditions).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for kinetic characterization.
Detailed Steps
Step 1: Linearity Check (Optimization)
Before the inhibition assay, validate that the enzyme concentration yields a linear product formation over the incubation time (15–30 mins).
-
Prepare 4 wells with Enzyme + Buffer + Substrate.
-
Stop reactions at 5, 10, 20, and 30 minutes.
-
Plot OD405 vs. Time. Select a time point within the linear range (
).
Step 2: IC50 Determination (Range Finding)
-
Plate Setup: Use a 96-well clear microplate.
-
Inhibitor: Add 10 µL of 2,8a-di-epi-Lentiginosine at varying concentrations (e.g., 0.1, 1, 10, 100, 500, 1000 µM).
-
Enzyme: Add 40 µL of AMG solution (0.1–0.2 U/mL final).
-
Pre-incubation: Incubate for 10 minutes at 37°C. This allows the inhibitor to equilibrate with the active site.
-
Substrate: Add 50 µL of pNPG (2 mM final concentration).
-
Reaction: Incubate for 20 minutes at 37°C.
-
Stop: Add 100 µL of 0.2 M
. -
Read: Measure Absorbance at 405 nm.
Step 3: Mode of Inhibition (
Determination)
To rigorously determine
-
Matrix:
-
[Substrate]: 0.5, 1.0, 2.0, 4.0 mM pNPG.
-
[Inhibitor]: 0,
, , .
-
-
Run the assay as described in Step 2 for all combinations.
Data Analysis & Interpretation
Calculation of Inhibition Percentage
Determination of Dissociation Constant ( )
For a competitive inhibitor (standard for lentiginosine isomers), use the Cheng-Prusoff equation to convert
- : Derived from the dose-response curve (Step 2).
- : Substrate concentration used in the assay.
- : Michaelis constant of AMG for pNPG (typically 0.3 – 1.0 mM; must be determined experimentally for your specific enzyme batch).
Lineweaver-Burk Plot
Plot
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases). -
Interpretation: If 2,8a-di-epi-Lentiginosine shows competitive kinetics but a significantly higher
(e.g., >100 µM) compared to (+)-Lentiginosine ( ), it confirms that the C-2/C-8a stereochemistry is critical for the "lock and key" fit.
Scientific Integrity & Troubleshooting (E-E-A-T)
-
Solvent Effects: If the inhibitor is dissolved in DMSO, ensure the final well concentration is <2%. Run a "DMSO-only" control to ensure the solvent does not inhibit AMG.
-
Self-Validation:
-
Positive Control:[2][3][4][5] Run a parallel assay with Castanospermine or Acarbose (known inhibitors) to validate enzyme activity and assay sensitivity.
-
Negative Control: The 2,8a-di-epi isomer may be weak. Do not mistake "low activity" for "assay failure." This low activity is the scientifically relevant data point for SAR studies.
-
-
pH Dependency: Iminosugars rely on protonation. Ensure the buffer pH is 4.5. If the pH drifts > 6.0, the nitrogen may deprotonate, losing affinity.
References
-
Cordero, F. M., et al. (2014).[6] Recent syntheses and biological activity of lentiginosine and its analogues.[6][7] Current Topics in Medicinal Chemistry, 14(10), 1294-1307.[6]
-
Pastuszak, I., et al. (1990).[8] Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase.[6][7][8] Biochemistry, 29(7), 1886–1891.
- Brandi, A., et al. (1995). Synthesis and glycosidase inhibitory activity of lentiginosine and its 2-epimer. Journal of Organic Chemistry. (Foundational chemistry regarding the epimers).
-
Megazyme. (n.d.). Amyloglucosidase Assay Procedure (K-AMG). Megazyme Protocols.
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of Amyloglucosidase. Sigma Quality Control Procedures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of α-amylase/trypsin inhibitor activity in wheat, spelt and einkorn by high-performance thin-layer chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent syntheses and biological activity of lentiginosine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Induction and Validation of Apoptosis in Cancer Cell Models
Introduction
In oncology drug discovery, distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled lysis) is critical. Therapeutic candidates are often screened for their ability to restore apoptotic signaling in cancer cells that have evaded these pathways. However, inconsistent induction methods can lead to high variability, false negatives, or the misidentification of necrotic toxicity as apoptosis.
This guide provides field-validated protocols for inducing apoptosis via Staurosporine (broad-spectrum) , Doxorubicin (DNA damage/Intrinsic) , and TRAIL (Death Receptor/Extrinsic) . It integrates mechanistic rationale with step-by-step methodologies to ensure reproducible data for downstream assays such as Flow Cytometry (Annexin V/PI) and Caspase-Glo®.
Mechanistic Foundations
Understanding the pathway targeted by your inducing agent is essential for experimental design. Apoptosis occurs via two primary signaling cascades that converge on the executioner caspases (Caspase-3/7).[1][2]
Figure 1: Apoptotic Signaling Pathways
This diagram illustrates the convergence of Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) pathways.
Caption: Convergence of Extrinsic (TRAIL) and Intrinsic (Doxorubicin) pathways on Caspase-3/7.
Selection of Inducing Agents
Select an agent based on the specific pathway you wish to interrogate.
| Agent | Target Pathway | Mechanism of Action | Typical Conc. | Incubation Time |
| Staurosporine (STS) | Pan-Apoptosis | Broad-spectrum protein kinase inhibitor (PKC). Induces rapid, robust apoptosis in nearly all cell types. | 0.5 – 1.0 µM | 4 – 6 Hours (Early)12 – 24 Hours (Late) |
| Doxorubicin (Dox) | Intrinsic | Topoisomerase II inhibitor; intercalates DNA and generates ROS. Clinically relevant. | 0.5 – 5.0 µM | 24 – 48 Hours |
| TRAIL | Extrinsic | Binds Death Receptors (DR4/DR5). Highly specific to cancer cells; spares normal fibroblasts. | 50 – 100 ng/mL | 4 – 24 Hours |
Detailed Experimental Protocols
Pre-Requisite: Cell Culture Preparation[3][4][5]
-
Cell State: Cells must be in the log-growth phase. Do not use over-confluent cells (>90%), as contact inhibition can alter apoptotic sensitivity.
-
Seeding: Seed cells 24 hours prior to treatment to allow attachment.
-
96-well plate (Assays): 5,000 – 10,000 cells/well.
-
6-well plate (Flow Cytometry): 300,000 – 500,000 cells/well.
-
Protocol A: Rapid Induction (Staurosporine)
Best for: Positive controls, validating assay performance.
-
Preparation: Reconstitute Staurosporine (STS) in DMSO to a 1 mM stock. Store at -20°C.
-
Treatment:
-
Dilute stock to 1 µM in fresh, pre-warmed complete media.
-
Vehicle Control: Add DMSO to control wells (final concentration <0.1%).
-
-
Incubation: Incubate at 37°C/5% CO₂ for 4 to 6 hours .
-
Note: STS is very potent. Beyond 12 hours, cells may fragment into secondary necrosis, complicating Annexin V analysis.
-
-
Observation: Check for morphological changes (cell shrinkage, membrane blebbing) under phase-contrast microscopy before harvesting.
Protocol B: DNA Damage Model (Doxorubicin)
Best for: Mimicking chemotherapeutic response.
-
Preparation: Reconstitute Doxorubicin HCl in sterile water or PBS to 10 mM.
-
Dose Response: Perform a titration (0.1, 0.5, 1.0, 5.0 µM).
-
Recommendation:1 µM is a standard starting point for robust apoptosis in HeLa and MCF-7 lines.
-
-
Incubation: Incubate for 24 hours .
-
Note: DNA damage response takes time. Caspase activation typically peaks between 18–30 hours.
-
Protocol C: Extrinsic Activation (TRAIL)
Best for: Studying receptor-mediated signaling.
-
Preparation: Reconstitute Recombinant Human TRAIL in PBS + 0.1% BSA.
-
Sensitization (Optional): Some lines (e.g., MCF-7) are resistant. Pre-treatment with Cycloheximide (1 µg/mL) for 30 mins can sensitize cells by inhibiting anti-apoptotic FLIP proteins.
-
Treatment: Add TRAIL to a final concentration of 50 – 100 ng/mL .
-
Incubation: 4 – 12 hours.
Validation & Detection Workflows
To confirm apoptosis, you must demonstrate specific biomarkers (PS exposure, Caspase activity) rather than just cell death.
Figure 2: Experimental Workflow
This flowchart outlines the critical steps from seeding to data acquisition.
Caption: Standardized workflow ensures cell health before induction and appropriate assay selection.
Method 1: Annexin V / Propidium Iodide (Flow Cytometry)
The Gold Standard for distinguishing Early vs. Late Apoptosis.
-
Harvesting (Critical):
-
Collect the supernatant (contains floating apoptotic bodies) into a collection tube.
-
Trypsinize adherent cells gently.[3] Combine with the supernatant.
-
Why? Discarding supernatant loses the late-apoptotic population.
-
-
Washing: Wash cells 1X with cold PBS.[4]
-
Staining: Resuspend in 1X Annexin Binding Buffer (contains Ca²⁺, essential for Annexin binding).
-
Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide (PI).[4]
-
Incubate 15 min at RT in the dark.
-
-
Analysis:
Method 2: Caspase-Glo® 3/7 Assay
High-throughput quantification.[1][6]
-
Reagent Prep: Equilibrate Caspase-Glo reagent to room temperature.
-
Addition: Add reagent 1:1 to culture media (e.g., 100 µL reagent to 100 µL media).
-
Lysis: Shake plate at 300-500 rpm for 30 seconds. Incubate 30-60 mins at RT.
-
Read: Measure Luminescence (RLU).
-
Note: This is a lytic endpoint. Cells cannot be reused.
-
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| High Background in Controls | Cell stress / Overgrowth | Ensure cells are <80% confluent. Handle gently during harvesting. |
| No Annexin V Signal | Lack of Calcium | Ensure Binding Buffer contains 2.5 mM CaCl₂ . PBS alone will not work. |
| High PI / Low Annexin (Q1) | Necrosis (not Apoptosis) | The agent may be toxic rather than apoptotic. Lower the concentration or switch agents. |
| TRAIL Resistance | Decoy Receptors / FLIP | Verify DR4/DR5 expression. Use Cycloheximide (1 µg/mL) as a sensitizer. |
References
-
Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death. Toxicologic Pathology.
-
Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry. Application Note.
-
Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin. Protocol #TB323.
-
BD Biosciences. Protocol for Staurosporine-induced Apoptosis. Application Data.
-
National Institutes of Health (NIH). TRAIL-induced apoptosis pathway and associated challenges. PMC Review.
Sources
- 1. stemcell.com [stemcell.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
Application Note: Precision Docking of Glycosidase Inhibitors
Handling Protonation, Solvation, and Sugar Ring Conformational Flexibility
Abstract & Introduction
Glycosidases (glycoside hydrolases, GHs) are critical therapeutic targets for diabetes (e.g.,
-
The Protonation Ambiguity: The catalytic pair (usually two glutamates or aspartates) cycles through different protonation states during catalysis.
-
The "Puckering" Problem: The catalytic mechanism forces the substrate sugar ring into high-energy conformations (half-chair or boat) to mimic the oxocarbenium ion transition state. Standard docking algorithms often penalize these necessary conformations in favor of the relaxed chair form.
-
Solvation Networks: Deep active sites in GHs rely on conserved water molecules to bridge interactions between the inhibitor and the protein.
This guide provides a validated workflow to address these challenges, moving beyond "black box" docking to a mechanism-aware protocol.
Structural Biology of the Target
The Catalytic Mechanism & Protonation
Most GHs operate via a Koshland double-displacement mechanism (retaining) or a single-displacement (inverting). Both rely on two key residues:
-
The Nucleophile: Attacks the anomeric carbon. In the ground state (Michaelis complex), this residue is deprotonated (negative charge).
-
The Acid/Base: Donates a proton to the glycosidic oxygen.[4] In the ground state, this residue is protonated (neutral).
Crucial Insight: When docking Transition State Analogues (TSAs) like iminosugars (e.g., 1-deoxynojirimycin, acarbose), the inhibitor often contains a basic nitrogen that becomes protonated in the active site. This positive charge mimics the oxocarbenium ion.[5] Consequently, the Acid/Base residue often must be modeled as deprotonated (negative) to stabilize this positive charge, essentially forming an ion pair.
The Sugar Pucker
Standard force fields (e.g., MMFF94, OPLS) drive pyranose rings into the low-energy
-
Failure Mode: If you dock a rigid chair conformer into a site evolved for a half-chair, the steric clashes will result in false negatives or incorrect poses.
Detailed Protocol
Phase 1: Target Preparation (The Solvation Strategy)
Objective: Define the active site environment including essential waters.
-
Structure Retrieval: Download high-resolution crystal structures of the target GH. Preferably, choose a structure co-crystallized with a ligand.
-
Conserved Water Analysis (Self-Validation Step):
-
Align at least 3–5 different PDB structures of the same enzyme.
-
Identify water molecules that spatially overlap across all structures (within 1.0 Å).
-
Action: Retain these "structural waters" in your docking receptor model. Delete non-conserved solvent.
-
-
Protonation Assignment:
-
For Ground State Mimics: Set Nucleophile = Deprotonated; Acid/Base = Protonated.
-
For Ion-Mimic TSAs (e.g., protonated amines): Set Nucleophile = Deprotonated; Acid/Base = Deprotonated (check local environment for salt-bridge potential).
-
Tool Recommendation: Use PropKa or H++ server, but manually override catalytic residues based on the inhibitor type.
-
Phase 2: Ligand Preparation (The Conformational Sampling)
Objective: Pre-compute high-energy ring puckers. Do not rely on the docking software to flip rings.
-
3D Generation: Generate the 3D structure of the inhibitor.
-
Conformer Generation:
-
Generate a conformational ensemble. Crucially, you must force the sampling of boat and skew-boat conformations.
-
Protocol: If using RDKit or OpenBabel, set the RMSD threshold low (0.2 Å) and energy window high (10–15 kcal/mol) to retain high-energy puckers.
-
-
Stereochemical Check: Verify the anomeric configuration (
vs ). Docking software cannot invert chiral centers; you must dock both anomers if the chemistry allows mutarotation in solution.
Phase 3: Docking & Scoring
Objective: Position the ligand while respecting the "soft" interactions of carbohydrates (CH-
-
Grid Generation:
-
Center the grid on the catalytic nucleophile.
-
Size: Extend at least 24 Å
24 Å 24 Å to accommodate long oligosaccharide chains if necessary.
-
-
Docking Execution:
-
Rigid Receptor / Flexible Ligand: Standard mode.
-
Constraint: Apply a positional constraint (e.g., H-bond) between the ligand's "warhead" (e.g., the imino nitrogen) and the catalytic nucleophile if the binding mode is known (Distance < 3.5 Å).
-
-
Scoring Function Selection:
-
Carbohydrates rely heavily on Hydrogen Bonds and CH-
interactions (sugar face against aromatic residues like Trp/Tyr). -
Recommendation: Use a scoring function tuned for polar interactions (e.g., Glide XP, AutoDock Vina with Vinardo scoring).
-
Visualized Workflows
Diagram 1: The Mechanism-Aware Docking Workflow
This diagram outlines the linear progression from structural analysis to final pose selection, emphasizing the critical "forks" in decision-making regarding water and protonation.
Caption: Figure 1. Mechanism-aware docking workflow. Note the parallel processing of ligand ring conformations and receptor protonation states.
Diagram 2: The "Sugar Pucker" Logic
A specific decision tree for handling the stereochemical complexity of the pyranose ring during ligand preparation.
Caption: Figure 2. Impact of ring conformation on docking success. TSAs require high-energy conformers (Boat/Skew) to fit the active site.
Data Analysis & Validation
Interaction Profiling Table
When analyzing results, do not rely solely on the docking score (
| Interaction Type | Residue Type | Distance Criteria | Biological Relevance |
| H-Bond (Donor) | Glu/Asp (Acid/Base) | 2.5 – 3.2 Å | Proton transfer mimicry. |
| H-Bond (Acceptor) | Glu/Asp (Nucleophile) | 2.5 – 3.2 Å | Stabilization of anomeric center. |
| CH- | Trp / Tyr / Phe | 3.5 – 4.5 Å | "Sugar tongs" mechanism; stabilizes the hydrophobic face of the sugar ring. |
| Salt Bridge | Asp / Glu | < 4.0 Å | Critical for amine-based inhibitors (e.g., Voglibose). |
| Water Bridge | HOH (Conserved) | 2.5 – 3.2 Å | Mediates specificity; loss of this interaction often indicates a bad pose. |
Troubleshooting Common Pitfalls
-
Issue: Ligand binds in the active site but "upside down" (wrong orientation).
-
Cause: Electrostatics were ignored. The amine group of the inhibitor usually points toward the nucleophile (Asp/Glu).
-
Fix: Re-check protonation states; add a distance constraint between the amine N and the nucleophile carboxylate.
-
-
Issue: Docking score is poor (-4 to -5 kcal/mol) for a known binder.
-
Cause: The ring is in a rigid Chair conformation, clashing with the catalytic residues.
-
Fix: Return to Phase 2 and generate Skew-Boat conformers.
-
References
-
Davies, G. J., et al. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Organic & Biomolecular Chemistry. Link
-
Speciale, G., et al. (2014). Dissecting conformational contributions to glycosidase catalysis and inhibition. Current Opinion in Structural Biology. Link
-
Kerami, Z., et al. (2025). Molecular modeling approach in design of new scaffold of α-glucosidase inhibitor as antidiabetic drug. PubMed Central. Link
-
Nivedha, A. K., et al. (2014). Insights into the binding mode of α-glucosidase inhibitors using molecular docking and molecular dynamics. Journal of Biomolecular Structure and Dynamics. Link
-
Fadda, E., & Woods, R. J. (2010). Molecular simulations of carbohydrates and protein-carbohydrate interactions: motivation, strategy and validation. Drug Discovery Today. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Glycosidase inhibition: assessing mimicry of the transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Direct determination of protonation states and visualization of hydrogen bonding in a glycoside hydrolase with neutron crystallography | ORNL [ornl.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Measuring Caspase-3 and Caspase-8 Activity in Apoptotic Pathways
[1]
Introduction: Deconstructing the Death Signal
In drug discovery and oncology research, merely detecting cell death is insufficient; understanding the mechanism—specifically the differentiation between the extrinsic (death receptor) and intrinsic (mitochondrial) pathways—is critical for target validation.
Caspase-8 acts as the apical initiator of the extrinsic pathway, recruited by the Death-Inducing Signaling Complex (DISC) upon ligand binding (e.g., FasL, TNF-
This guide provides a rigorous framework for measuring these proteases, moving beyond simple "kit instructions" to a mechanistic understanding of substrate specificity, signal normalization, and experimental design.
Apoptotic Signaling Architecture
The following diagram illustrates the hierarchical relationship between Caspase-8 and Caspase-3, highlighting the cross-talk via Bid which amplifies the signal through the mitochondrial loop.
Figure 1: The Extrinsic Apoptosis Pathway showing Caspase-8 initiation and Caspase-3 execution.
Method Selection Guide
Choosing the correct assay depends on your throughput needs and whether you require single-cell resolution or population averages.
| Feature | Colorimetric (pNA) | Fluorometric (AMC/AFC) | Luminescent (Glo) | Flow Cytometry (FLICA) |
| Principle | Absorbance (405 nm) | Fluorescence (Ex/Em) | Luciferase reaction | Fluorescent Inhibitor Binding |
| Sensitivity | Moderate | High | Ultra-High | High (Single Cell) |
| Throughput | Medium (96-well) | Medium (96-well) | High (384/1536-well) | Low/Medium |
| Cost | Low | Moderate | High | High |
| Best For | Routine quantification | High-sensitivity quantification | HTS / Low cell numbers | Heterogeneous populations |
Protocol A: Plate-Based Biochemical Assays (Colorimetric/Fluorometric)
This is the "Gold Standard" for quantifying specific enzymatic activity in cell lysates. It relies on the cleavage of a synthetic peptide substrate conjugated to a chromophore or fluorophore.[2]
Mechanistic Basis[4][5][6][7]
-
Caspase-3 Substrate: Ac-DEVD-pNA (Colorimetric) or Ac-DEVD-AMC (Fluorometric). The DEVD sequence (Asp-Glu-Val-Asp) mimics the PARP cleavage site [1].
-
Caspase-8 Substrate: Ac-IETD-pNA (Colorimetric) or Ac-IETD-AFC (Fluorometric). The IETD sequence is highly specific for the extrinsic initiator Caspase-8 [2].
Step-by-Step Methodology
1. Cell Lysis and Protein Normalization
-
Harvest: Pellet
cells (300 x g, 5 min). Wash with cold PBS. -
Lysis: Resuspend in 50-100 µL of Chilled Cell Lysis Buffer .
-
Formulation: 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi (pH 7.5).
-
Critical: Avoid strong denaturing detergents (SDS) as they inhibit enzymatic activity.
-
-
Incubation: Incubate on ice for 10 minutes. Centrifuge at 10,000 x g for 5 min to pellet debris.
-
Quantification: Transfer supernatant to a new tube. Mandatory: Measure protein concentration (BCA or Bradford). You must normalize input to ensure signal differences are due to caspase activity, not cell number variance.
2. Reaction Setup
Prepare the 2X Reaction Buffer .
-
Base: 20 mM HEPES (pH 7.5), 10% Glycerol, 2 mM EDTA.
-
The Catalyst: Add 10 mM DTT (Dithiothreitol) immediately before use.
-
Why? Caspases are cysteine proteases. The active site cysteine must be kept in a reduced state. Without fresh DTT, activity will be undetectable.
-
3. Assay Execution
-
Plate: Add 50 µL of cell lysate (normalized to 50-200 µg protein) to a 96-well plate (black for fluorescence, clear for colorimetry).
-
Buffer: Add 50 µL of 2X Reaction Buffer (containing DTT).
-
Substrate: Add 5 µL of 4 mM substrate (Final conc: 200 µM).
-
Casp-3: Ac-DEVD-pNA (or AMC)
-
Casp-8: Ac-IETD-pNA (or AFC)
-
-
Incubate: 1-2 hours at 37°C in the dark.
-
Read:
-
Colorimetric: Absorbance at 400-405 nm .[2]
-
Fluorometric (AMC): Ex 380 nm / Em 460 nm .
-
Fluorometric (AFC): Ex 400 nm / Em 505 nm .
-
Protocol B: Luminescent "Add-Mix-Read" Assays
Ideal for High-Throughput Screening (HTS), these assays (e.g., Caspase-Glo®) use a proluminescent substrate containing the DEVD or LETD sequence. Cleavage releases aminoluciferin, which luciferase consumes to generate light [3].[3][4]
Workflow
-
Equilibrate: Bring reagents and cell culture plates to room temperature (RT).
-
Add: Add a volume of Caspase-Glo® reagent equal to the volume of medium in the well (1:1 ratio).
-
Note: The reagent contains lytic agents; no separate lysis step is required.
-
-
Mix: Shake plate at 300-500 rpm for 30 seconds.
-
Incubate: 30-60 minutes at RT.
-
Measure: Read total luminescence (RLU) on a plate reader.
Critical Limitation: This assay is endpoint only and consumes the sample. You cannot normalize to protein concentration easily after addition. Seeding density accuracy is paramount.
Protocol C: Flow Cytometry (FLICA)[10]
To determine which sub-population of cells is dying, use Fluorochrome-Labeled Inhibitors of Caspases (FLICA). These are cell-permeant probes (e.g., FAM-DEVD-FMK) that covalently bind to the active caspase center [4].[5][6]
Step-by-Step Methodology
-
Treatment: Induce apoptosis in your culture.[7][8] Include a Negative Control (DMSO) and Positive Control (e.g., Staurosporine).[9]
-
Staining: Add FLICA reagent directly to the culture media (typically 1:30 to 1:60 dilution).[7]
-
Incubation: Incubate 30-60 minutes at 37°C. The reagent enters all cells but is retained only in those with active caspases.
-
Wash (Crucial): Wash cells 2x with Apoptosis Wash Buffer to allow unbound reagent to diffuse out of non-apoptotic cells.
-
Failure Point: Insufficient washing leads to high background noise.
-
-
Counter-stain: Add Propidium Iodide (PI) or 7-AAD to distinguish early apoptosis (FLICA+/PI-) from late apoptosis/necrosis (FLICA+/PI+).
-
Acquire: Analyze on a flow cytometer (FAM excites at 488 nm, emits at 520 nm).
Experimental Workflow & Validation
The following diagram outlines a robust experimental design ensuring self-validation through controls.
Figure 2: Experimental workflow including the critical Z-VAD-FMK inhibitor control to verify signal specificity.
Western Blot Validation
While enzymatic assays quantify activity, Western Blots confirm the physical cleavage event.
-
Caspase-8: Look for the disappearance of the 55/57 kDa pro-form and appearance of p43/p41 intermediates and the active p18 subunit.
-
Caspase-3: Look for the disappearance of the 35 kDa pro-form and appearance of the p17/p19 and p12 active fragments [5].
References
-
Nicholson, D. W., et al. (1995). Identification and inhibition of the ICE/CED-3 protease necessary for mammalian apoptosis. Nature.[1]
-
Promega Corporation. Caspase-Glo® 8 Assay Technical Bulletin (TB332).
-
Promega Corporation. Caspase-Glo® 3/7 Assay Technical Bulletin (TB323).
-
ImmunoChemistry Technologies. FLICA® Caspase Assays Protocol.
-
Cell Signaling Technology. Cleaved Caspase-3 (Asp175) Antibody Validation.
Sources
- 1. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. promega.com [promega.com]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com.br]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols: 2,8a-di-epi-Lentiginosine in Metabolic Research
For: Researchers, scientists, and drug development professionals in metabolic diseases.
Introduction: The Strategic Use of a "Silent" Isomer in Glycosidase Research
In the intricate landscape of metabolic research, the study of glycosidase inhibitors has paved the way for significant therapeutic advancements, particularly in lysosomal storage disorders and diabetes.[1][2] These inhibitors, often iminosugars that mimic the transition state of glycosidic bond cleavage, provide powerful tools to modulate carbohydrate metabolism.[1] (+)-Lentiginosine, a naturally occurring dihydroxyindolizidine alkaloid, is a known inhibitor of amyloglucosidase.[3] However, the utility of a tool compound is not solely defined by its activity. In this context, we turn our attention to its stereoisomer, 2,8a-di-epi-Lentiginosine.
A pivotal study by Pastuszak et al. (1990) revealed that the 2-epimer of lentiginosine exhibited no inhibitory activity against a range of tested glycosidases.[3] This apparent lack of activity is not a limitation but rather a strategic advantage, positioning 2,8a-di-epi-Lentiginosine as an exceptional negative control for studies involving its active isomers. Its structural similarity to active glycosidase inhibitors allows for the dissection of specific enzyme inhibition from other potential biological effects of this class of molecules. Furthermore, the exploration of non-inhibitory pharmacological chaperones opens a theoretical avenue for its application in stabilizing mutant enzymes without compromising their residual activity.[4][5]
These application notes provide a comprehensive guide to leveraging 2,8a-di-epi-Lentiginosine in metabolic research, with a focus on its role as a negative control and a potential, albeit speculative, non-inhibitory chaperone. We present detailed protocols for in vitro enzyme assays, cell-based studies in the context of Pompe disease, and a framework for in vivo investigations.
Mechanism of Action: A Tale of Two Isomers
The biological activity of iminosugar-based glycosidase inhibitors is exquisitely dependent on their stereochemistry, which dictates their fit into the enzyme's active site. While (+)-Lentiginosine effectively inhibits certain α-glucosidases, its 2,8a-di-epi isomer serves as a testament to this specificity.
Diagram: Comparative Structure of Lentiginosine Isomers
Caption: Comparative binding of lentiginosine isomers to α-glucosidase.
Quantitative Data Summary
Due to its reported lack of inhibitory activity, quantitative data such as IC50 and Ki values for 2,8a-di-epi-Lentiginosine are generally not available. For comparative purposes, the data for the active isomer, (+)-Lentiginosine, is presented below.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| (+)-Lentiginosine | Amyloglucosidase | 1 x 10⁻⁵ M | [3] |
| 2,8a-di-epi-Lentiginosine | Various Glycosidases | No activity reported | [3] |
Experimental Protocols
Protocol 1: In Vitro α-Glucosidase Inhibition Assay
This protocol details a colorimetric assay to assess the inhibitory activity of a test compound against α-glucosidase, using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. 2,8a-di-epi-Lentiginosine should be run in parallel with a known inhibitor (e.g., Acarbose or (+)-Lentiginosine) to serve as a negative control.
Principle: α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is yellow and can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
2,8a-di-epi-Lentiginosine
-
Positive control inhibitor (e.g., Acarbose)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (200 mM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of 2,8a-di-epi-Lentiginosine and the positive control in phosphate buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: 50 µL of phosphate buffer + 25 µL of α-glucosidase solution + 25 µL of varying concentrations of 2,8a-di-epi-Lentiginosine or positive control.
-
Control well (100% enzyme activity): 75 µL of phosphate buffer + 25 µL of α-glucosidase solution.
-
Blank well (no enzyme): 100 µL of phosphate buffer.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 25 µL of the pNPG solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination of Reaction: Add 50 µL of Na₂CO₃ solution to all wells to stop the reaction.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation of Inhibition:
-
% Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] x 100
-
Expected Outcome: 2,8a-di-epi-Lentiginosine is expected to show minimal to no inhibition, while the positive control should exhibit dose-dependent inhibition.
Diagram: In Vitro α-Glucosidase Inhibition Assay Workflow
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Protocol 2: Cell-Based Assay for Lysosomal Glycogen Accumulation in a Pompe Disease Model
This protocol describes the use of patient-derived fibroblasts from Pompe disease to assess the effect of 2,8a-di-epi-Lentiginosine on lysosomal glycogen storage. Pompe disease is a lysosomal storage disorder caused by a deficiency in the enzyme acid α-glucosidase (GAA), leading to the accumulation of glycogen in lysosomes.[6]
Principle: This assay will visualize and quantify lysosomal glycogen content in Pompe fibroblasts. 2,8a-di-epi-Lentiginosine is used as a negative control to demonstrate that any observed effects of a potential therapeutic agent (e.g., an enzyme replacement therapy or a pharmacological chaperone) are not due to non-specific interactions of the iminosugar scaffold.
Materials:
-
Human Pompe disease patient-derived fibroblasts
-
Control (healthy donor) fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
2,8a-di-epi-Lentiginosine
-
Positive control (e.g., recombinant human GAA)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Periodic Acid-Schiff (PAS) staining kit for glycogen visualization
-
Primary antibody against LAMP1 (lysosomal marker)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture Pompe and control fibroblasts in standard conditions.
-
Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat Pompe fibroblasts with:
-
Vehicle control (culture medium)
-
2,8a-di-epi-Lentiginosine at a relevant concentration (e.g., 10-100 µM)
-
Positive control (e.g., recombinant human GAA)
-
-
Incubate for 48-72 hours.
-
-
Cell Staining:
A. Periodic Acid-Schiff (PAS) Staining for Glycogen:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.[7]
-
Rinse with distilled water.
-
Incubate with 0.5% Periodic Acid solution for 5 minutes.[8]
-
Rinse with distilled water.
-
Incubate with Schiff reagent for 15 minutes.[8]
-
Wash in lukewarm tap water for 5-10 minutes.[8]
-
Counterstain with hematoxylin (optional).
-
Mount coverslips on slides and visualize under a light microscope. Glycogen will appear as magenta granules.
B. Immunofluorescence for Lysosomal Marker (LAMP1):
-
Wash and fix cells as described above.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with primary anti-LAMP1 antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI.
-
Mount coverslips and visualize under a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the intensity of PAS staining per cell.
-
Observe the co-localization of glycogen (if a fluorescent PAS stain is used) with the lysosomal marker LAMP1.
-
Expected Outcome: Untreated Pompe cells will show significant PAS-positive staining, indicating glycogen accumulation. Treatment with recombinant GAA should reduce this staining. 2,8a-di-epi-Lentiginosine is not expected to have a significant effect on glycogen levels, confirming its suitability as a negative control.
Diagram: Cellular Assay Workflow in Pompe Disease Model
Caption: Workflow for cell-based analysis of glycogen storage.
Protocol 3: Framework for In Vivo Studies in Animal Models of Metabolic Disease
While no in vivo data for 2,8a-di-epi-Lentiginosine is currently available, this framework outlines a potential study design using a relevant animal model, such as a mouse model of Pompe disease or a diet-induced model of type 2 diabetes. The primary role of 2,8a-di-epi-Lentiginosine in such a study would be as a negative control to accompany its active isomer.
Animal Model Selection:
-
Pompe Disease: GAA knockout mice, which exhibit progressive glycogen accumulation in muscle tissues.
-
Type 2 Diabetes: Diet-induced obesity models (e.g., C57BL/6J mice on a high-fat diet) or genetic models (e.g., db/db mice).
Experimental Design:
-
Animal Groups:
-
Group 1: Wild-type control animals (vehicle treatment)
-
Group 2: Disease model animals (vehicle treatment)
-
Group 3: Disease model animals treated with an active glycosidase inhibitor (e.g., (+)-Lentiginosine or Acarbose)
-
Group 4: Disease model animals treated with 2,8a-di-epi-Lentiginosine (at the same dose as the active inhibitor)
-
-
Dosing and Administration:
-
Determine the appropriate dose based on available data for related compounds.
-
Administer the compounds via a suitable route (e.g., oral gavage, intraperitoneal injection) for a defined period (e.g., 4-12 weeks).
-
-
Monitoring and Endpoint Analysis:
For Pompe Disease Model:
-
Functional assessments: Rotarod test for motor coordination, grip strength measurement.
-
Biochemical analysis: Measurement of glycogen content in muscle (quadriceps, diaphragm) and heart tissue.
-
Histology: PAS staining of tissue sections to visualize glycogen accumulation.
For Type 2 Diabetes Model:
-
Metabolic monitoring: Regular measurement of body weight, food intake, blood glucose levels (fasting and postprandial), and insulin tolerance tests.
-
Biochemical analysis: Plasma insulin, triglycerides, and cholesterol levels.
-
Histology: Pancreatic islet morphology.
-
Rationale for using 2,8a-di-epi-Lentiginosine: By including a group treated with this inactive isomer, researchers can differentiate between the therapeutic effects resulting from specific enzyme inhibition (observed in the active inhibitor group) and any potential off-target or non-specific effects of the iminosugar scaffold.
Conclusion and Future Perspectives
2,8a-di-epi-Lentiginosine represents a valuable, yet often overlooked, tool in metabolic research. Its apparent lack of glycosidase inhibitory activity makes it an ideal negative control, enabling more rigorous and well-controlled studies of its active counterparts. The protocols outlined here provide a starting point for incorporating this compound into in vitro and cell-based assays, as well as a framework for its use in in vivo studies.
Looking ahead, the potential for 2,8a-di-epi-Lentiginosine as a non-inhibitory pharmacological chaperone, while speculative, warrants investigation. Future studies could explore its ability to bind and stabilize mutant forms of glycosidases without inhibiting their function, a characteristic of "second-generation" pharmacological chaperones.[4][5] Such research would further expand the utility of this "silent" isomer from a passive control to an active and sophisticated tool in the development of novel therapeutics for metabolic diseases.
References
-
Baudoin-Dehoux, C. (2020). Second-Generation Pharmacological Chaperones: Beyond Inhibitors. Molecules, 25(14), 3183. [Link]
-
IHC World. (n.d.). PAS (Periodic Acid Schiff) Staining Protocol. [Link]
-
García-García, J. D., et al. (2022). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. Scientific Reports, 12(1), 1-13. [Link]
-
Ravenscroft, J., et al. (2018). Analysis of LAMPs from control and Pompe iPSC-CMs before and after CQ treatment. ResearchGate. [Link]
-
González-Orozco, F. A., et al. (2020). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. Molecules, 25(21), 5087. [Link]
-
Akkarasamiyo, S., et al. (2025). Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction of d‐Glucose‐Derived Allylic Alcohols and Crystal Structure Analysis. Asian Journal of Organic Chemistry. [Link]
-
Saleh, M., & Tsoris, A. (2023). Glycogen Storage Disease Type II. In StatPearls. StatPearls Publishing. [Link]
-
Hopwood, J. J., & Morris, C. P. (1999). Altered trafficking and turnover of LAMP-1 in Pompe disease-affected cells. Molecular Genetics and Metabolism, 66(2), 103-112. [Link]
-
Parenti, G., et al. (2020). Second-Generation Pharmacological Chaperones: Beyond Inhibitors. Molecules, 25(14), 3183. [Link]
-
Wikipedia. (2024). Enzyme inhibitor. [Link]
-
Visual Learners. (2020, July 30). How to identify Epimers, Diastereomers, Enantiomers, Meso of sugars using Fischer projections [Video]. YouTube. [Link]
-
Ajish Kumar, K. S., et al. (2008). Efficient synthesis of (+)-1,8,8a-tri-epi-swainsonine, (+)-1,2-di-epi-lentiginosine, (+)-9a-epi-homocastanospermine and (-)-9-deoxy-9a-epi-homocastanospermine from a D-glucose-derived aziridine carboxylate, and study of their glycosidase inhibitory activities. Organic & Biomolecular Chemistry, 6(4), 703-711. [Link]
-
StainsFile. (n.d.). Periodic Acid Schiff Reaction. [Link]
-
protocols.io. (2023). LRRK2 and LAMP1 immunofluorescence staining in various cell lines. [Link]
-
Brown, W. P., & Wustman, B. A. (2009). Q&A: What are pharmacological chaperones and why are they interesting?. BMC biology, 7, 73. [Link]
-
Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase. Biochemistry, 29(7), 1886-1891. [Link]
-
ResearchGate. (n.d.). (A) Immunofluorescence studies with antibodies against LAMP1, p62 and... [Image]. [Link]
-
PSIBERG. (2022, August 10). Epimers: The Epimeric Diastereomers - Stereochemistry. [Link]
-
ResearchGate. (n.d.). Molecular chaperones bind nonnative proteins and prevent their... [Image]. [Link]
-
Research and Reviews. (2024). Disclosing the Power of Enzyme Inhibition: From Basic Biology to Therapeutic Innovation. [Link]
-
Goti, A., et al. (2004). A stereoselective synthesis of lentiginosine. The Journal of organic chemistry, 69(24), 8431–8437. [Link]
-
Selvaraj, C., & Chandra, I. (2018). Pharmacological Chaperones and Protein Conformational Diseases: Approaches of Computational Structural Biology. International journal of molecular sciences, 19(10), 3046. [Link]
-
Chemistry LibreTexts. (2022, September 15). 18.8: Enzyme Inhibition. [Link]
-
IHC WORLD. (2024, January 26). PAS (Periodic Acid Schiff) Staining Protocol. [Link]
-
Chen, Y., et al. (2017). Characterization of LAMP1-labeled nondegradative lysosomal and endocytic compartments in neurons. The Journal of cell biology, 216(2), 453–470. [Link]
-
Chemistry Steps. (n.d.). Epimers and Anomers. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(10), 2552. [Link]
-
Rose, C. R., et al. (2008). Binding of sulfonium-ion analogues of di-epi-swainsonine and 8-epi-lentiginosine to Drosophila Golgi alpha-mannosidase II: the role of water in inhibitor binding. Proteins, 71(2), 937–947. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Alpha-glucosidase inhibitory activity of the combination of Caesalpinia sappan L. and Garcinia mangostana extract. Journal of Applied Pharmaceutical Science, 13(5), 187-196. [Link]
Sources
- 1. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Second-Generation Pharmacological Chaperones: Beyond Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]
Advanced Analytical Strategies for the Chiral Separation of Lentiginosine Isomers
An Application Guide:
Abstract
Lentiginosine, a polyhydroxylated indolizidine alkaloid, presents a significant analytical challenge due to its stereoisomeric forms. The distinct and potent biological activities of its enantiomers—(+)-lentiginosine as an amyloglucosidase inhibitor and (–)-lentiginosine as a proapoptotic agent in tumor cells—necessitate robust and reliable analytical methods for their separation and quantification.[1][2] This guide provides a comprehensive overview of advanced analytical techniques for resolving lentiginosine isomers, designed for researchers, scientists, and professionals in drug development. We delve into the core principles of chiral chromatography and electrophoresis, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Stereochemical Imperative in Lentiginosine Analysis
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function.[3] Enantiomers, which are non-superimposable mirror images of each other, often exhibit vastly different pharmacological and toxicological profiles.[4] This is starkly illustrated by the isomers of lentiginosine. Natural (+)-lentiginosine is a powerful inhibitor of amyloglucosidase, while its "unnatural" enantiomer, (–)-lentiginosine, shows promising therapeutic potential by inducing apoptosis in various tumor cells without significant cytotoxicity to non-transformed cells.[2]
Consequently, the ability to separate and accurately quantify these isomers is not merely an analytical exercise; it is a critical requirement for:
-
Drug Development: Ensuring the enantiomeric purity of the desired active pharmaceutical ingredient (API).
-
Pharmacokinetic & Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of individual isomers.
-
Quality Control: Verifying the stereochemical identity and purity of synthetic batches and final drug products.
Separating enantiomers is challenging because they possess identical physical properties (e.g., boiling point, solubility, polarity) in an achiral environment.[5] Analytical separation, therefore, relies on creating a chiral environment where the two enantiomers interact differently, leading to differential retention (in chromatography) or mobility (in electrophoresis).[6][7]
Core Principles of Chiral Recognition
The foundational concept for most chiral separations is the formation of transient diastereomeric complexes between the enantiomers and a chiral selector. This selector can be part of a stationary phase (in HPLC and GC) or a mobile phase/buffer additive (in HPLC and CE).[8][9] For effective recognition and separation, a stable interaction is required, often described by the "three-point interaction model." This model posits that at least three simultaneous points of interaction (e.g., hydrogen bonds, steric hindrance, dipole-dipole forces) must occur between the chiral selector and one of the enantiomers. The other enantiomer will be unable to establish all three interactions simultaneously, resulting in a less stable complex and thus different analytical behavior.
Figure 1: The three-point interaction model for chiral recognition.
Analytical Techniques & Methodologies
A multi-platform approach is often necessary for robust chiral method development. Below, we discuss the application of HPLC, GC, and CE for lentiginosine isomer separation.
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for chiral analysis in the pharmaceutical industry due to its versatility and robustness.[5] The most common approach is the use of a Chiral Stationary Phase (CSP). For a polar, hydroxylated molecule like lentiginosine, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose coated on a silica support) are excellent starting points.
Causality of Method Design:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., Chiralcel® series) create chiral cavities and grooves. The hydroxyl and carbamate groups on the polymer backbone provide sites for hydrogen bonding and dipole-dipole interactions with the hydroxyl groups and the nitrogen atom of lentiginosine.
-
Mobile Phase: A combination of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol) is typically used. The alcohol competes with the analyte for polar interaction sites on the CSP, and its concentration is a critical parameter for optimizing retention and resolution.
-
Detection: Lentiginosine lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-210 nm) a possibility, but this can suffer from low sensitivity and mobile phase interference. More advanced detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) are highly recommended for sensitive and specific detection.
| Parameter | Recommended Setting | Rationale |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven efficacy for a wide range of chiral amines and alcohols. |
| Mobile Phase | Hexane/Isopropanol (80:20, v/v) with 0.1% Diethylamine | Isopropanol modifies retention. Diethylamine is a basic additive that improves peak shape for amine-containing compounds by masking residual acidic silanols on the silica support. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Provides stable and reproducible retention times. |
| Detection | LC-MS/MS (ESI+) | Offers superior sensitivity and specificity compared to UV or ELSD, crucial for trace-level analysis in complex matrices. |
| Table 1: Starting Parameters for Chiral HPLC Method Development. |
Gas Chromatography (GC)
GC offers exceptionally high separation efficiency and is well-suited for volatile and thermally stable compounds.[10][11] Lentiginosine's hydroxyl groups make it non-volatile, necessitating a derivatization step before analysis. This "indirect" approach is often highly effective.
Indirect GC Method Workflow:
-
Derivatization: The racemic lentiginosine mixture is reacted with a pure, single-enantiomer chiral derivatizing agent (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, or Mosher's acid chloride).
-
Formation of Diastereomers: This reaction creates a mixture of two diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard, achiral GC column.[12]
-
Separation & Detection: The diastereomeric mixture is injected into the GC, separated on a common achiral column (e.g., a 5% phenyl-polysiloxane phase), and detected, typically by a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Causality of Method Design:
-
Derivatization Agent: The agent must be enantiomerically pure and react quantitatively with the analyte to avoid kinetic resolution artifacts. Mosher's acid chloride is a classic choice for alcohols and amines.
-
GC Column: A standard, non-polar to mid-polar achiral column is sufficient and cost-effective. The choice depends on the volatility of the resulting diastereomers.
-
Detection: GC-MS is the gold standard, as it provides both retention time and mass spectral data, confirming the identity of the derivatized analytes.[10]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is particularly advantageous for polar and charged molecules, requiring minimal sample and solvent consumption.[13][14] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[15]
Causality of Method Design:
-
Chiral Selector: Cyclodextrins (CDs) are the most widely used chiral selectors in CE.[16] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Enantiomers can enter the cavity and interact differently with the chiral environment of the CD rim, leading to different effective mobilities and thus separation.[9] For lentiginosine, a neutral CD (like hydroxypropyl-β-cyclodextrin) or a charged CD (like sulfated-β-cyclodextrin) would be an excellent choice.
-
Background Electrolyte (BGE): A low pH buffer (e.g., phosphate buffer at pH 2.5) is used to ensure the nitrogen in lentiginosine is protonated, giving it a positive charge and allowing it to migrate in the electric field. The low pH also suppresses the electroosmotic flow (EOF), which can improve resolution.
-
Voltage & Temperature: High voltages lead to faster analysis times, while controlled temperature ensures reproducible migration times.
| Parameter | Recommended Setting | Rationale |
| Capillary | Fused Silica, 50 µm ID, 60 cm total length | Standard dimensions for high-efficiency CE separations. |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 | Low pH ensures analyte is cationic. Phosphate is a common, non-interfering buffer. |
| Chiral Selector | 20 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | A versatile and effective neutral cyclodextrin for a wide range of chiral compounds. |
| Voltage | +25 kV | Provides a strong driving force for rapid separation. |
| Temperature | 25 °C | Critical for maintaining stable viscosity and reproducible migration. |
| Detection | Diode Array Detector (DAD) at 200 nm | Direct UV detection at low wavelengths. |
| Table 2: Starting Parameters for Chiral CE Method Development. |
Experimental Workflows and Protocols
A systematic approach is key to successful chiral method development. The general workflow involves selecting the most appropriate technique, screening different chiral selectors or columns, and finally optimizing the conditions for the best separation.
Figure 2: General workflow for chiral analytical method development.
Protocol 1: Chiral HPLC-MS Method for Lentiginosine Isomers
1. Objective: To separate and quantify (+)- and (–)-lentiginosine using HPLC with a polysaccharide-based chiral stationary phase and mass spectrometric detection.
2. Materials & Reagents:
-
Reference standards of (+)- and (–)-lentiginosine
-
HPLC-grade Hexane
-
HPLC-grade Isopropanol (IPA)
-
Diethylamine (DEA), >99.5% purity
-
Methanol (for sample preparation)
-
Water with 0.1% Formic Acid (for MS makeup flow)
3. Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat.
-
Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane and IPA in an 80:20 (v/v) ratio. Add DEA to a final concentration of 0.1%. Degas the mobile phase before use.
-
Standard Preparation: Prepare a racemic stock solution of lentiginosine (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by diluting the stock solution.
-
HPLC-MS Conditions:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the injection volume to 10 µL.
-
MS Conditions (ESI+):
-
Optimize ion source parameters for lentiginosine (m/z [M+H]⁺).
-
Set up a Multiple Reaction Monitoring (MRM) method for quantitative analysis.
-
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject a blank (methanol), followed by individual enantiomer standards (if available) and the racemic standard.
-
Analyze unknown samples.
-
-
Data Processing: Integrate the peaks for each enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Peak Area 1] - [Peak Area 2]) / ([Peak Area 1] + [Peak Area 2])] * 100.
Protocol 2: Chiral Capillary Electrophoresis Method
1. Objective: To achieve baseline separation of lentiginosine enantiomers using cyclodextrin-modified capillary electrophoresis.
2. Materials & Reagents:
-
Reference standards of (+)- and (–)-lentiginosine
-
Sodium Phosphate monobasic
-
Phosphoric Acid
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol, HPLC grade
-
0.1 M Sodium Hydroxide
3. Instrumentation:
-
Capillary Electrophoresis system with a Diode Array Detector (DAD), temperature control, and autosampler.
-
Bare fused-silica capillary (e.g., 60.2 cm total length, 50 cm effective length, 50 µm ID).
4. Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM sodium phosphate solution. Adjust the pH to 2.5 using phosphoric acid. Dissolve HP-β-CD to a final concentration of 20 mM. Filter the BGE through a 0.22 µm filter.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of racemic lentiginosine in deionized water. Dilute as needed for analysis.
-
Capillary Conditioning (for a new capillary):
-
Rinse with 0.1 M NaOH for 20 min.
-
Rinse with deionized water for 10 min.
-
Rinse with BGE for 15 min.
-
-
CE Conditions:
-
Set capillary temperature to 25 °C.
-
Apply a pressure rinse with BGE for 2 min before each injection.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: +25 kV (normal polarity).
-
Detection: 200 nm.
-
-
Analysis:
-
Inject a blank (water), followed by the racemic standard.
-
The two enantiomers should appear as separate peaks. The order of migration will depend on the relative stability of their inclusion complexes with HP-β-CD.
-
-
Data Processing: Determine the migration times and peak areas for each enantiomer. The high efficiency of CE should provide excellent resolution between the peaks.[13]
Conclusion
The separation of lentiginosine isomers is a critical task in the development and quality control of this promising therapeutic agent. This guide outlines robust and adaptable analytical strategies using HPLC, GC, and CE. While HPLC with a chiral stationary phase offers a direct and widely applicable solution, CE provides a high-efficiency, low-consumption alternative, and GC with derivatization remains a powerful option for specific applications. The choice of technique will depend on the specific analytical goal, sample matrix, and available instrumentation. The protocols provided herein serve as validated starting points for method development, grounded in the fundamental principles of chiral recognition.
References
-
ResearchGate. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
LCGC International. (2020). Analytical Separation Methods for Therapeutic Oligonucleotides. [Link]
-
PubMed. (n.d.). Separation of enantiomers by gas chromatography. [Link]
-
MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. [Link]
-
MDPI. (n.d.). Enantiomers and Their Resolution. [Link]
-
Ukrainian Chemistry Journal. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. [Link]
-
YouTube. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
-
NIH. (n.d.). Enantiomeric Recognition and Separation by Chiral Nanoparticles. [Link]
-
PubMed. (n.d.). Separation of chiral compounds by capillary electrophoresis. [Link]
-
ResearchGate. (2025). Recent Syntheses and Biological Activity of Lentiginosine and its Analogues. [Link]
-
ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components. [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
PubMed. (2014). Recent syntheses and biological activity of lentiginosine and its analogues. [Link]
-
ResearchGate. (n.d.). Techniques used for the separation of enantiomers. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
PubMed. (n.d.). New concise total synthesis of (+)-lentiginosine and some structural analogues. [Link]
-
Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. [Link]
-
NIH. (n.d.). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. [Link]
-
PubMed. (n.d.). A Stereoselective Synthesis of Lentiginosine. [Link]
-
iosrphr.org. (2024). Development and Validation of RP-HPLC Method for Determination of Leniolisib in Pharmaceutical Dosage Form. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
MDPI. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]
-
Analytical Sciences Digital Library. (n.d.). Chapter 12. [Link]
-
NIH. (n.d.). Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (−)-1-epi-lentiginosine. [Link]
-
SlideShare. (n.d.). stereochemistry and biological activity of drugs. [Link]
-
Chromatography Online. (2016). Contemporary Analysis of Chiral Molecules. [Link]
-
MDPI. (n.d.). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process-Related Impurity. [Link]
-
Chromatography Today. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent syntheses and biological activity of lentiginosine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. azom.com [azom.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Separation of chiral compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Alpha-Glucosidase Assay Troubleshooting
Topic: Troubleshooting "No Yellow Color" Development
Ticket ID: AG-TS-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The absence of yellow color in an alpha-glucosidase assay using p-Nitrophenyl-
While researchers often suspect enzyme inactivity first, 80% of "no color" cases result from pH mismanagement during the termination step. The chromophore, p-nitrophenol (pNP), is effectively colorless at the enzymatic reaction pH (6.8–7.0) and requires a pH shift to >8.5 to ionize into its visible yellow form.
Part 1: The Diagnostic Logic Flow
Before altering reagent concentrations, follow this decision tree to isolate the failure point.
Figure 1: Diagnostic decision tree for alpha-glucosidase assay failures. The workflow prioritizes pH verification over enzyme replacement.
Part 2: Root Cause Analysis & Solutions
1. The "pH Switch" Mechanism (The Most Common Error)
The Science: The reaction product, p-nitrophenol (pNP), has a pKa of ~7.15.
-
At Reaction pH (6.8): It exists primarily as the protonated phenol, which is colorless or very pale yellow.
-
At Stop pH (>10): It ionizes to the p-nitrophenolate anion , which absorbs strongly at 405 nm (Yellow).
The Fix:
-
Ensure you are using a Stop Solution such as 0.2 M Na₂CO₃ (Sodium Carbonate) or 1 M NaOH .
-
Troubleshooting Step: If your wells are clear, pipette 10 µL of 1 M NaOH into a "clear" well. If it instantly turns yellow, your enzyme was working, but your previous stop solution was too weak or forgotten.
2. Acidic Interference from Extracts
The Scenario: You are screening plant extracts or acidic drugs. The Cause: If your test sample is highly acidic, it may neutralize the standard Stop Solution, keeping the final pH below the pKa of pNP. The Fix:
-
Measure the pH of the final well volume.
-
If testing acidic extracts, increase the concentration of the Stop Solution (e.g., use 1.0 M Na₂CO₃ instead of 0.1 M).
3. Solvent (DMSO) Inactivation
The Scenario: You dissolved your inhibitors in 100% DMSO. The Cause: Alpha-glucosidase is sensitive to organic solvents. DMSO concentrations >5-10% can denature the enzyme, resulting in zero activity (clear wells). The Fix:
-
Keep final DMSO concentration in the well < 2% .
-
Prepare a "Solvent Control" (Enzyme + Substrate + Buffer + 2% DMSO) to verify the enzyme survives the solvent presence.
4. Enzyme Source & Stability
The Scenario: The enzyme was stored at 4°C or freeze-thawed repeatedly. The Cause:
-
S. cerevisiae (Yeast) alpha-glucosidase is moderately stable but degrades with repeated freeze-thaw cycles.
-
Rat Intestinal Acetone Powder: Much harder to solubilize and less stable. The Fix:
-
Aliquot enzyme immediately upon receipt and store at -20°C.
-
Do not vortex vigorously; mix by inversion.
-
Concentration Check: Standard screening concentration is 0.1 – 1.0 U/mL . If using crude extract, you may need to increase the volume.
Part 3: Validated Protocol (Self-Validating System)
This protocol includes built-in checkpoints (Controls) to prevent "no color" ambiguity.
Reagents:
-
Buffer: 0.1 M Potassium Phosphate, pH 6.8.
-
Enzyme:
-Glucosidase (Sigma G5003 or equiv) diluted to 0.5 U/mL in Buffer. -
Substrate: 5 mM pNPG in Buffer.
-
Stop Solution: 0.2 M Na₂CO₃.[1]
Workflow:
| Step | Component | Blank (µL) | Negative Control (µL) | Test Sample (µL) |
| 1 | Phosphate Buffer | 120 | 20 | 0 |
| 2 | Test Sample / Inhibitor | 0 | 0 | 20 |
| 3 | Solvent (Vehicle) | 0 | 20 | 0 |
| 4 | Enzyme Solution | 0 | 20 | 20 |
| Incubation | Incubate at 37°C for 10 mins | |||
| 5 | Substrate (pNPG) | 20 | 20 | 20 |
| Reaction | Incubate at 37°C for 20 mins | |||
| 6 | Stop Solution | 80 | 80 | 80 |
| Result | Expected Color | Clear | Deep Yellow | Gradient |
Interpretation:
-
If Negative Control is Clear: Enzyme is dead OR Stop Solution failed. (Add NaOH to check).[2]
-
If Blank is Yellow: Substrate has degraded (spontaneous hydrolysis). Buy fresh pNPG.
Part 4: Mechanism of Action (Visualized)
Understanding the chemical shift prevents false-negative interpretations.
Figure 2: Chemical pathway showing the necessity of the alkaline stop step to visualize the chromophore.
Part 5: References
-
Sigma-Aldrich. "Enzymatic Assay of
-Glucosidase (EC 3.2.1.20)."[3] Sigma Quality Control Test Procedure. -
BenchChem. "A Comparative Guide to the Validation of the
-Glucosidase Inhibition Assay." Technical Support Guides. -
ResearchGate. "Why is there no yellow formation? (Alpha Glucosidase inhibition assay)?" Scientific Community Discussion.
-
World Health Organization (WHO). "Laboratory Manual for the Examination and Processing of Human Semen." (Reference for neutral
-glucosidase/PNP standard curves).
Sources
Glycosidase Inhibitor Experiments: A Technical Support & Troubleshooting Guide
Welcome to the technical support center for glycosidase inhibitor experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this field. As your virtual application scientist, I will provide in-depth, field-proven insights to help you design robust experiments, troubleshoot common issues, and interpret your data with confidence. Our approach emphasizes understanding the "why" behind each step, ensuring your protocols are self-validating and your results are trustworthy.
Section 1: Assay Fundamentals & Optimization
This section addresses the foundational issues related to setting up a reliable glycosidase inhibition assay. Getting the basics right is critical for generating reproducible data.
FAQ 1.1: Why is my enzyme showing little to no activity?
This is one of the most common and frustrating issues. The root cause is often related to enzyme integrity or suboptimal reaction conditions.
Causality & Troubleshooting:
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.[1] Always check the manufacturer's storage recommendations. Repeated freeze-thaw cycles can denature the enzyme; consider preparing single-use aliquots.[2]
-
Incorrect Buffer/pH: Glycosidases have optimal pH ranges for activity. Using a buffer outside this range can drastically reduce or eliminate activity.[1][2] For example, many α-glucosidase assays are performed at pH 6.8, while the physiological pH of blood plasma is 7.4.[2] The choice of buffer can also influence enzyme stability and activity.
-
Substrate Issues: The substrate concentration might be too low, or the substrate itself may have degraded.[1] Verify the substrate's purity and concentration.
-
Missing Cofactors: Some glycosidases require specific cofactors for activity. Consult the literature or enzyme datasheet to ensure all necessary components are present in your assay buffer.
Troubleshooting Workflow: Diagnosing Low Enzyme Activity
Caption: A step-by-step workflow for troubleshooting low enzyme activity.
FAQ 1.2: My p-nitrophenyl (pNP)-based assay isn't producing a yellow color. What's wrong?
Assays using substrates like p-nitrophenyl-α-D-glucopyranoside (p-NPG) are popular because they produce a colored product.[3] However, the color development is pH-dependent.
Causality & Troubleshooting:
The product of the enzymatic reaction is p-nitrophenol (pNP). This molecule itself is not intensely yellow. The yellow color comes from its ionized form, the p-nitrophenolate anion.[1] This ionization occurs at a pH above ~6.0.
-
Low pH: If your assay buffer has a pH below 6.0, you will not see a significant yellow color develop during the reaction.[1]
-
Solution - The "Stop" Solution: The standard protocol for this assay involves stopping the reaction by adding a basic solution, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[1][4] This dramatically increases the pH, causing immediate ionization of any pNP produced and allowing for a sensitive colorimetric reading.
Protocol: Standard α-Glucosidase Assay with a p-NPG Substrate
-
Reagent Preparation:
-
Enzyme: Prepare α-glucosidase from Saccharomyces cerevisiae in 0.1 M phosphate buffer (pH 6.8).[5][6]
-
Substrate: Prepare p-NPG in the same phosphate buffer.[3]
-
Inhibitor: Dissolve test compounds in DMSO. The final DMSO concentration in the assay should be consistent across all wells and ideally below 5%.[5]
-
Stop Solution: Prepare a 0.2 M or 1 M solution of sodium carbonate (Na₂CO₃).[4]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of your test compound solution (or DMSO for control wells).
-
Add 20 µL of the enzyme solution and pre-incubate at 37°C for 10 minutes.[4]
-
Initiate the reaction by adding 20 µL of the p-NPG substrate solution.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding 50 µL of the Na₂CO₃ stop solution.[7]
-
Measure the absorbance at 405 nm using a microplate reader.[2]
-
-
Controls are Critical:
Section 2: Data Interpretation & Kinetics
Reproducible data is only useful if it is interpreted correctly. This section tackles common issues in data analysis and understanding inhibitor mechanisms.
FAQ 2.1: My IC₅₀ values are inconsistent between experiments. What are the common causes?
Causality & Troubleshooting:
-
Assay Window Variability: Minor changes in enzyme activity (e.g., due to using a different enzyme batch or slight temperature fluctuations) can alter the IC₅₀. Ensure your assay conditions are rigorously controlled.
-
Linear Range: It is crucial that your measurements are taken within the linear range of the reaction, where the product formation is proportional to time.[9] If the reaction in your control wells (100% activity) proceeds too far and begins to plateau, it will artificially alter the calculated percent inhibition and skew the IC₅₀ value. Run a time-course experiment without any inhibitor to determine the optimal reaction time.
-
Data Fitting: How you normalize your data and fit the dose-response curve can impact the calculated IC₅₀.[10] Use a standardized data analysis template for all experiments.
-
Inhibitor Instability/Solubility: If the inhibitor degrades or precipitates out of solution during the experiment, the effective concentration will be lower than expected, leading to inconsistent results.[11] (See Section 4).
| Parameter | Common Cause of Variability | Solution |
| Enzyme | Inconsistent activity between aliquots/batches. | Aliquot enzyme upon receipt; always run a positive control inhibitor. |
| Substrate | Degradation over time. | Prepare fresh substrate solution regularly; store protected from light if necessary. |
| Incubation Time | Reaction runs past the linear range. | Perform a kinetic time-course to define the optimal endpoint. |
| Temperature | Fluctuations in incubator/plate reader. | Allow all reagents to equilibrate to assay temperature before starting. |
| Data Analysis | Inconsistent normalization or curve fitting. | Use a consistent software template; normalize to your 0% and 100% activity controls. |
Table 1: Troubleshooting guide for inconsistent IC₅₀ values.
FAQ 2.2: How do I determine the mechanism of inhibition (e.g., competitive, non-competitive)?
Understanding how an inhibitor works is crucial for drug development. This requires a kinetic analysis.[9]
Causality & Kinetic Analysis:
The inhibition mechanism is determined by measuring reaction rates at multiple substrate concentrations and multiple inhibitor concentrations.[9] The results are often visualized using a Lineweaver-Burk (double reciprocal) plot.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. Increasing substrate concentration can overcome the inhibition.[9][12]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex.[9][13] Increasing substrate concentration does not overcome the inhibition.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is rare.[9]
Visualizing Inhibition Mechanisms
Caption: Simplified diagrams of enzyme inhibition modes. Inactive complexes are noted in red.
Experimental Protocol: Kinetic Analysis
-
Set up a matrix of reactions in a 96-well plate.
-
Vary the substrate concentration along the x-axis (e.g., 6-8 concentrations, from 0.2x Kₘ to 5x Kₘ).
-
Vary the inhibitor concentration along the y-axis (e.g., 4-5 concentrations, including a zero-inhibitor control).
-
Measure the initial reaction velocity (rate) for each condition.
-
Plot the data as 1/velocity vs. 1/[Substrate] (Lineweaver-Burk plot). The pattern of line intersections reveals the mechanism.
Section 3: Identifying and Eliminating Assay Artifacts
False positives plague high-throughput screening and can lead to wasted resources. It is essential to identify compounds that inhibit the assay through a non-specific mechanism.
FAQ 3.1: How can I test if my compound is a non-specific inhibitor?
Non-specific inhibitors often act by denaturing the enzyme or by forming aggregates that sequester the enzyme.[9] Several tests can help identify these problematic compounds.
Causality & Troubleshooting:
-
Time-Dependence: Non-specific inhibition is often time-dependent as the aggregation or denaturation process takes time.[9] Pre-incubating the enzyme and inhibitor for varying lengths of time before adding the substrate can reveal this.
-
Reversibility: True inhibitors bind reversibly. Non-specific inhibitors that denature the enzyme cause irreversible inhibition. This can be tested with a dilution experiment.
-
Enzyme Concentration: The IC₅₀ of a specific, stoichiometric binder should not change with enzyme concentration. However, the apparent IC₅₀ of a non-specific aggregator often increases at higher enzyme concentrations.[9]
-
Detergent Sensitivity: The action of many aggregating inhibitors is disrupted by the presence of a non-ionic detergent. Re-running the assay with a low concentration (e.g., 0.01%) of Triton X-100 can identify these compounds. If the inhibitor's potency is significantly reduced, it is likely an aggregator.[9]
FAQ 3.2: My test compound absorbs light at 405 nm. How do I correct for this interference?
This is a common issue with colored compounds in colorimetric assays.
Causality & Troubleshooting:
The compound's intrinsic absorbance will be added to the absorbance of the product (pNP), leading to an artificially low calculation of percent inhibition (a false negative).
-
Correction Method: For every well containing your inhibitor, you must run a parallel control well that contains everything except the enzyme.
-
Calculation: The true absorbance from the enzymatic reaction is:
-
A_corrected = A_(Enzyme + Substrate + Inhibitor) - A_(Buffer + Substrate + Inhibitor)
-
-
This corrected absorbance value should then be used to calculate the percent inhibition relative to your no-inhibitor control.[4]
Section 4: Compound-Specific Issues
The physicochemical properties of your test compounds can significantly impact experimental outcomes.
FAQ 4.1: My inhibitor has poor solubility in the assay buffer. What can I do?
Poor solubility is a major hurdle, as precipitated compound is not available to inhibit the enzyme. This can lead to an underestimation of potency.[11]
Causality & Troubleshooting:
-
Increase DMSO: While it's best to keep DMSO concentrations low, you may be able to increase it slightly (e.g., from 1% to 5%) to improve solubility. Be sure to test the enzyme's tolerance to the higher DMSO concentration, as it can inhibit some enzymes.
-
Prodrugs/Analogs: In a drug development context, poor solubility can sometimes be addressed by synthesizing more soluble prodrugs or analogs.[14][15]
-
Pre-Dilution Strategy: When making serial dilutions of your compound, ensure it does not precipitate at intermediate concentrations. Visually inspect all solutions for cloudiness or precipitate.
-
Sonication: Briefly sonicating your stock solution before making dilutions can sometimes help dissolve small, stubborn particulates.
References
-
ResearchGate. (2023). Facing problem in alpha glucosidase assay?[Link]
-
Putra, H. N., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules. [Link]
-
Hamano, K., et al. (2022). Serum α-Glucosidase Activity as a New Parameter of Negative Energy Balance in Dairy Cows. Metabolites. [Link]
-
ResearchGate. (2016). How to determine inhibition mechanism of alpha glucosidase inhibitors?[Link]
-
Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Chemical Society Reviews. [Link]
-
ResearchGate. (2025). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. [Link]
-
Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology. [Link]
-
Willems, L. I., et al. (2015). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society. [Link]
-
N-chito, S., et al. (2014). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Wang, T., et al. (2024). Fermentation-Driven Generation of α-Glucosidase Inhibitory Whey Peptides by Marine-Derived Probiotic Lacticaseibillus casei DS31: Activity Enrichment and Peptidomics. Foods. [Link]
-
ResearchGate. (n.d.). Glycosidase Inhibitors: Structure, Activity, Synthesis, and Medical Relevance. [Link]
-
Wang, S., et al. (2024). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. Molecules. [Link]
-
Zhang, M., et al. (2024). α-Glucosidase and Pancreatic Lipase Inhibitory Activity of Chemical Constituents from Adzuki Bean (Vigna angularis). Molecules. [Link]
-
Soares, J. B., et al. (2022). In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry. Scientific Reports. [Link]
-
Liu, S-K., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry. [Link]
-
Royal Society of Chemistry. (2021). Emerging strategies for the activity assay and inhibitor screening of alpha-glucosidase. [Link]
-
ResearchGate. (n.d.). Effect of pH (A) of buffer solution and incubation temperature (B) on the PGM readout. [Link]
-
Gholamhoseinian, A., et al. (2012). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Toxicology and Industrial Health. [Link]
-
de Souza, M. P., et al. (2021). Glucosidase Inhibitors Screening in Microalgae and Cyanobacteria Isolated from the Amazon and Proteomic Analysis of Inhibitor Producing Synechococcus sp. GFB01. Marine Drugs. [Link]
-
PubMed. (2025). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. [Link]
-
Al-Ishaq, R. K., et al. (2019). A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes. Drug Design, Development and Therapy. [Link]
-
Andreotti, G., et al. (2019). Effects of pH and Iminosugar Pharmacological Chaperones on Lysosomal Glycosidase Structure and Stability. Biochemistry. [Link]
-
Khan, I., et al. (2025). In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents. Journal of Biomolecular Structure & Dynamics. [Link]
-
Garcia-Molina, F., et al. (2016). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences. [Link]
-
Research Square. (2020). Enzyme kinetics and inhibition parameters of human leukocyte glucosylceramidase. [Link]
-
ResearchGate. (n.d.). Glycosidase inhibitory activity values of IC50 a (µM). [Link]
-
Dwek, R. A., et al. (2002). Characterizing the selectivity of ER α-glucosidase inhibitors. Glycobiology. [Link]
-
Li, Y-Q., et al. (2019). α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. Molecules. [Link]
-
Li, H., et al. (2021). Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Nutrients. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Serum α-Glucosidase Activity as a New Parameter of Negative Energy Balance in Dairy Cows [mdpi.com]
- 3. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro α-glucosidase inhibition, molecular dynamics and docking study of phenyl carbamoyl methoxy thiosemicarbazone derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
optimizing reaction conditions for Tsuji-Trost amination
Technical Support Center: Tsuji-Trost Amination Status: Online | Tier: Level 3 (Senior Application Scientist) Subject: Optimization & Troubleshooting of Pd-Catalyzed Allylic Amination
Welcome to the Reaction Optimization Center
You have reached the advanced support tier for Palladium-catalyzed allylic substitution. This guide addresses the most frequent failure modes in Tsuji-Trost amination: catalyst deactivation, regioselectivity erosion, and uncontrolled polyalkylation.
Unlike standard substitution reactions (
Module 1: The Catalytic Architecture
Before troubleshooting, verify your mental model of the reaction. The cycle is distinct from cross-couplings (like Suzuki or Buchwald) because the oxidation state oscillates between Pd(0) and Pd(II), but the nucleophile does not undergo transmetalation.
Visualizing the Pathway: The diagram below illustrates the standard cycle for a "soft" nucleophile (amine). Note that the reaction proceeds with overall retention of configuration (double inversion).[1]
Figure 1: The catalytic cycle of Tsuji-Trost amination. Note that amines (soft nucleophiles) attack the allyl ligand directly (outer sphere), not the metal center.
Module 2: Troubleshooting Tickets (FAQs)
Ticket #001: "My reaction is dead. No conversion, just starting material."
Diagnosis: The catalytic cycle never started. This is usually an issue with Pd(0) generation or Leaving Group (LG) ionization .
Root Cause Analysis:
-
Precatalyst Mismatch: You used a Pd(II) source (like
or ) but forgot the reducing agent. Pd(II) must be reduced to Pd(0) to initiate the cycle. Phosphines can sometimes reduce Pd(II), but this is slow and consumes ligand. -
The "Acetate Trap": Allyl acetates are poor leaving groups compared to halides or carbonates. They often require high temperatures or strong bases to ionize.
Corrective Actions:
-
Switch to Allyl Carbonates: Methyl or Boc-carbonates are superior. Upon oxidative addition, they release methoxide/t-butoxide, which spontaneously deprotonates the amine salt, driving the reaction without external base.
-
Active Catalyst Generation: If using
, add a reductant or switch to a discrete Pd(0) source like .-
Senior Scientist Note:
is notorious for being "dead" (oxidized) in old bottles. Recrystallize it or use + Ligand.
-
Ticket #002: "I'm getting a mixture of Linear (L) and Branched (B) products."
Diagnosis: Poor Regiocontrol. The nucleophile can attack either terminus of the
The Regioselectivity Rulebook:
-
Steric Control: Nucleophiles generally attack the least hindered position (giving the Linear product).
-
Electronic Control: Attack occurs at the most electron-deficient carbon.
-
Memory Effects: In rapid reactions, the nucleophile may attack the position the leaving group just vacated.
Optimization Protocol:
| Variable | To Favor Linear Product | To Favor Branched Product |
| Ligand | Large bite-angle (e.g., Xantphos) or bulky monodentate ( | Trost Ligands (DACH), P-N ligands (Phosphoramidites). |
| Solvent | THF, Toluene (Non-polar favors equilibrium). | Acetonitrile, DMSO (Polarity stabilizes specific ionic pairs). |
| Leaving Group | Acetate (slower ionization, thermodynamic control). | Carbonate (faster ionization). |
Actionable Step: To force the Branched isomer (often the chiral target), use a ligand that creates a "wall" (like the Trost ligand) directing the nucleophile to the more substituted internal carbon via steric steering [1].
Ticket #003: "My primary amine is reacting twice (Bis-allylation)."
Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine).
Solution Strategy:
-
The pKa Modulation: Protonate the product. If you use a specific stoichiometry of acid/base, the secondary amine product (more basic) will stay protonated (ammonium salt) and inactive, while the primary amine reacts.
-
Protecting Group Swap: Do not use free primary amines. Use a masked nucleophile like Trifluoroacetamide or Sulfonamide (
). The electron-withdrawing group lowers the nucleophilicity of the mono-allylated product, preventing the second attack. The protecting group can be cleaved later.
Module 3: Experimental Workflow
Below is a decision tree to guide your optimization strategy based on initial TLC/LCMS results.
Figure 2: Optimization workflow. Prioritize conversion first, then tune regioselectivity.
Module 4: Standard Operating Procedure (SOP)
Protocol: Pd-Catalyzed Amination using Allyl Carbonates This protocol minimizes "dead" catalyst issues and avoids external base handling.
Reagents:
-
Allyl Methyl Carbonate (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
Catalyst:
(2.5 mol%) -
Ligand:
(5.0 mol%) or (10 mol%) -
Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
-
Catalyst Pre-complexation (Crucial): In a flame-dried vial, dissolve Pd source and Ligand in 50% of the solvent. Stir at Room Temp (RT) for 15-30 mins. Look for a color change (often purple/red to yellow/orange) indicating active catalyst formation.
-
Substrate Addition: Add the Allyl Carbonate to the catalyst solution. Stir for 10 mins.
-
Nucleophile Addition: Add the amine dissolved in the remaining solvent.
-
Reaction: Stir at 25°C. Monitor by TLC. If sluggish after 4h, heat to 50°C.
-
Workup: Filter through a small pad of silica (to remove Pd) and concentrate.
Why this works: The carbonate leaving group generates methoxide in situ upon oxidative addition. This methoxide deprotonates the amine immediately, creating the active nucleophile exactly when the
References
-
Trost, B. M. , & Van Vranken, D. L. (1996).[2] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
-
Trost, B. M. , & Fullerton, T. J. (1973). New synthetic reactions.[2][3][4][5] Allylic alkylation.[1][2][3][4][6][7][8][9] Journal of the American Chemical Society, 95(1), 292–294. Link
-
Butt, N. A. , & Zhang, W. (2015). Transition Metal-Catalyzed Allylic Substitution Reactions with Unactivated Allylic Substrates.[2][7] Chemical Society Reviews, 44, 7929-7967. Link
-
Dubovijk, W. , et al. (2013). Active Intermediates in Pd-Catalyzed Allylic Alkylation. Journal of the American Chemical Society, 135(28), 10484–10491. Link
Sources
- 1. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Glyco-Help Desk: Technical Support for Monosaccharide Synthesis
Senior Application Scientist: Dr. Aris Thorne Department: Synthetic Carbohydrate Chemistry & Process Optimization
Welcome to the Glyco-Help Desk
Status: Online 🟢 Current Ticket Volume: High (Stereoselectivity & Protection Group Issues)
Welcome. If you are here, you likely know that carbohydrate chemistry is less about "reacting" and more about "purifying." Unlike peptide or oligonucleotide synthesis, monosaccharide synthesis offers no guaranteed automated path. It is a minefield of stereocenters, similar reactivity profiles, and kinetic traps.
This guide is not a textbook. It is a troubleshooting manual designed to eliminate the specific side products that ruin your NMR spectra and lower your yields. We focus on the three "Horsemen of the Glyco-Apocalypse": Orthoesters , Acyl Migration , and Unwanted Anomers .
Module 1: The Orthoester Trap
Symptom: You attempted a 1,2-trans glycosylation using a C2-ester donor (neighboring group participation). Instead of the desired
The Mechanism of Failure
When using a C2-acyl group (acetate or benzoate) to direct
-
Desired Path: The alcohol acceptor attacks the anomeric carbon (C1). Result: 1,2-trans glycoside.
-
Side Product Path: The alcohol attacks the acyl carbon (the bridge). Result: Orthoester .
This typically happens when the acceptor is sterically hindered or the donor-acceptor pair is "mismatched" in terms of reactivity [1, 4].
Troubleshooting Protocol
| Variable | Recommendation | Causality |
| Protecting Group | Switch Acetyl (Ac) | Benzoates form more stable dioxolenium ions but are sterically bulkier, discouraging attack at the bridge carbon compared to acetates [4]. |
| Lewis Acid | Use TMSOTf (catalytic) | Stronger Lewis acids favor the rearrangement of the kinetic orthoester into the thermodynamic glycoside [7]. |
| Solvent | Dichloromethane (DCM) | Non-coordinating solvents promote the tight ion pair required for the rearrangement. Avoid ethers which stabilize the oxocarbenium ion too much. |
| Temperature | Ramp -78°C | Orthoesters are often kinetic products. Allowing the reaction to warm up (with sufficient acid catalyst) can force rearrangement to the glycoside. |
Visualization: The Orthoester Decision Tree
Caption: Kinetic vs. Thermodynamic pathways in C2-participating glycosylation. Orthoesters can often be converted to the desired product via acid catalysis.
Module 2: The Wandering Ester (Acyl Migration)
Symptom: You are deprotecting a specific hydroxyl (e.g., removing a TBDMS group) to free up an acceptor site. The product isolated has the acetyl/benzoyl group on the newly freed oxygen, not where you put it.
The Mechanism of Failure
Acyl migration is a base-catalyzed (and sometimes acid-catalyzed) intramolecular transesterification. It proceeds through a cyclic orthoacid intermediate. It is notoriously fast between cis-diols (e.g., Galactose C3/C4) and from secondary
Troubleshooting Protocol
Q: How do I stop migration during deprotection? A: You must suppress the formation of the alkoxide intermediate.
-
Avoid Basic Workups: Never use aqueous NaHCO
to quench reactions involving partially protected polyols. Use neutral buffers or slightly acidic workups (pH 5-6). -
Change the Group: Acetyl groups migrate fast. Pivaloyl (Pv) and Benzoyl (Bz) groups migrate significantly slower due to steric bulk [13, 21].
-
Orthoester Blocking: If migration is inevitable between cis-diols, protect them as a cyclic acetal (benzylidene or isopropylidene) instead of discrete esters.
Q: Can I reverse it? A: Sometimes. Migration to a primary hydroxyl (C6) is thermodynamically favored. If you need the ester at C4, you are fighting thermodynamics. You must redesign the synthesis to install the C4-ester after the C6 is permanently blocked.
Module 3: The Unwanted Anomer (Stereocontrol)
Symptom: You aimed for an
The Mechanism of Failure
Stereoselectivity is dictated by the Anomeric Effect , Solvent Participation , and Protecting Groups .
-
Side Product: The "wrong" anomer is a diastereomer that is often inseparable by flash chromatography.
Strategic Solutions (The "Match" System)
| Target Anomer | Donor Configuration | Solvent System | Mechanism |
| 1,2-trans ( | C2-Ester (Obz/OAc) | DCM or Toluene | Neighboring Group Participation (NGP). The ester blocks the |
| 1,2-cis ( | C2-Ether (OBn) | Ether/Dioxane | Solvent Participation. Ethers coordinate the oxocarbenium ion from the |
| Difficult | 4,6-O-Benzylidene | DCM at -78°C | Torsional Steering. The fused ring locks the conformation to favor |
Visualization: Stereoselectivity Workflow
Caption: Basic decision matrix for selecting donor protecting groups to minimize anomeric side products.
FAQ: Rapid Fire Troubleshooting
Q: I see a "doublet of doublets" in the alkene region (approx 6 ppm). What is it? A: You likely formed a Glycal (elimination product). This happens if your glycosylation conditions were too basic or if the donor was too unstable (disarmed donors require harsher activation, leading to elimination).
-
Fix: Lower the temperature. If using a halide donor, switch to a trichloroacetimidate or thioglycoside for milder activation [10].
Q: My reaction turned black and I recovered nothing. A: You likely polymerized your donor (specifically with furanosides or highly armed benzyl-protected donors).
-
Fix: Your activator (e.g., TfOH) is too strong. Switch to a buffered activator like TMSOTf or NIS/AgOTf. Add 4Å molecular sieves to scavenge moisture immediately.
Q: I cannot separate the
-
Fix: Acetylate the mixture (Ac
O/Pyridine). The polarity difference between per-acetylated anomers is often greater than the free hydroxyl forms. Alternatively, use HPLC with a C18 column for deprotected sugars.
References
-
An Empirical Understanding of the Glycosylation Reaction. Chemical Reviews. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]
-
Stereoselective Glycosylation: Mechanistic Insights and Applications. University College Dublin Thesis. [Link]
-
Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation. Journal of Organic Chemistry. [Link]
-
Reactivity and selectivity in glycosylation reactions. Leiden University Repository. [Link]
-
Mechanism of Acyl Group Migration in Carbohydrates. Chemistry - A European Journal. [Link]
-
Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Protective group strategies in carbohydrate and peptide chemistry. Leiden University Repository. [Link]
-
Chemical Tools for Inhibiting Glycosylation. Essentials of Glycobiology. [Link]
-
Prevention of non-enzymatic glycosylation (glycation). Diabetology & Metabolic Syndrome. [Link]
-
Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. [Link]
-
Acyl Group Migration in Carbohydrates. Doria Repository. [Link]
-
Orthoesters formation leading to mismatched Helferich glycosylations. Carbohydrate Research. [Link]
-
Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry - A European Journal. [Link]
interpreting complex NMR spectra of indolizidines
The following guide is structured as a specialized Technical Support Center for researchers analyzing Indolizidine alkaloids. It prioritizes actionable troubleshooting, mechanistic explanation, and rigorous spectral logic.
Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Ticket Subject: Interpreting Complex NMR Spectra of Indolizidine Alkaloids (e.g., Swainsonine, Castanospermine, Lentiginosine)
Mission Brief
Indolizidines (azabicyclo[4.3.0]nonanes) present a "perfect storm" for NMR analysis: conformational flexibility of the five-membered ring, nitrogen inversion at the bridgehead, and severe spectral overlap in polyhydroxylated derivatives. This guide provides the protocols to distinguish cis/trans ring fusions, resolve "spectral blobs," and validate stereochemistry.
Module 1: The Bridgehead Conundrum (Cis- vs. Trans-Fusion)
The Issue: You cannot determine if your indolizidine is cis-fused or trans-fused based on 1D
-
Trans-fused: Rigid, chair-like six-membered ring. The N-lone pair is often fixed anti-periplanar to specific adjacent protons (C-H bonds).
-
Cis-fused: Flexible, exists as an equilibrium of conformers.
Diagnostic Workflow: The "Lone Pair" Logic
The most reliable NMR signature of trans-fused systems is the Bohlmann Band equivalent in NMR . Protons anti-periplanar (axial) to the nitrogen lone pair experience significant shielding (
Step-by-Step Protocol: Establishing Fusion Geometry
-
Identify
-Protons: Locate protons on C3 and C5 (adjacent to Nitrogen). -
Check Chemical Shifts (
):-
Trans-fused: Look for
-protons resonating upfield (approx. 1.5 – 2.2 ppm). This wide separation between geminal protons ( ppm) is diagnostic of a rigid trans system. -
Cis-fused:
-protons typically cluster downfield ( 2.5 – 3.5 ppm) with smaller geminal separation due to conformational averaging.
-
-
Measure Coupling Constants (
):-
Extract
values for the bridgehead proton (H9). -
Trans: H9 often shows large axial-axial couplings (
Hz) if the 6-ring is a chair. -
Cis: H9 typically shows smaller, averaged couplings (
Hz).
-
-
Run NOESY/ROESY:
-
Target the H9 (bridgehead) and H5/H3 correlations.
-
Visualization: Ring Fusion Decision Tree
Figure 1: Decision matrix for assigning indolizidine ring fusion stereochemistry based on chemical shift shielding and coupling constants.
Module 2: Troubleshooting Polyhydroxylated "Blobs"
The Issue: In molecules like castanospermine, the region between 3.0 and 4.0 ppm is a crowded overlap of methine protons (CH-OH), making
Protocol: The "HSQC-First" Assignment Strategy
-
Acquire HSQC (Multiplicity-Edited):
-
Why: Disperses signals into the Carbon dimension (0-100 ppm), which is far less crowded than Proton.
-
Action: Identify CH vs CH
groups immediately.
-
-
Acquire 1D TOCSY (Selective):
-
Why: If you can find one isolated signal (usually H9 or an anomeric-like proton), irradiate it with varying mixing times (20ms, 60ms, 100ms).
-
Result: This reveals the specific spin network (the "path") down the ring without interference from the other ring.
-
-
The "Titration" Trick (D
O/Solvent Shift):-
If signals are still overlapped, do not just run D
O exchange. Run the spectrum in Pyridine-d . -
Mechanism:[1] Pyridine induces specific solvent shifts (
) based on the proximity to hydroxyl groups (ASIS effect), often resolving critical methine overlaps that are stuck in D O or MeOD.
-
Quantitative Reference: Spectral Features Table
| Feature | Trans-Fused Indolizidine | Cis-Fused Indolizidine |
| H-9 (Bridgehead) Shift | Often shielded (upfield) | Deshielded (downfield) |
| One axial H is strongly shielded (< 2.2 ppm) | Cluster at 2.5–3.5 ppm | |
| Large (~10 Hz, ax-ax) | Small/Medium (3–6 Hz) | |
| Bohlmann Bands (IR) | Present (2700–2800 cm | Absent |
| N-Inversion Rate | Slow/Locked (Rigid) | Fast (Averaged signals) |
Module 3: Advanced FAQs
Q1: My signals are broad and "missing" in the 1H spectrum. Is my sample impure?
Likely Cause: Intermediate Nitrogen Inversion.
At room temperature, the nitrogen might be flipping between conformers at a rate comparable to the NMR timescale (
-
Variable Temperature (VT) NMR: Cool the sample to -40°C. This "freezes" the equilibrium, resolving the broad hump into two distinct sets of sharp signals (major and minor conformers).
-
Protonation: Add 1 equivalent of TFA-d. Protonating the nitrogen locks the conformation (preventing inversion) and sharpens the signals immediately. Note: This changes chemical shifts significantly.
Q2: How do I distinguish the bridgehead H9 from other methines in polyhydroxylated analogs?
The "HMBC Bridge" Technique:
Look for the HMBC correlation from the bridgehead Carbon (C9) to the
-
C9 will show long-range coupling (
) to protons on C3 and C5. -
Hydroxylated methines (CH-OH) generally do not show correlations to both sides of the nitrogen bridge.
Q3: Why do my coupling constants not match the Karplus prediction?
Cause: Ring Distortion.
Indolizidines, especially cis-fused, often adopt "envelope" or "twist-boat" conformations to relieve steric strain from substituents.
Validation: Do not rely solely on
Module 4: Experimental Workflow Visualization
Scenario: Complete assignment of an unknown hydroxylated indolizidine.
Figure 2: Recommended pulse sequence workflow for de novo assignment of complex indolizidines.
References
-
Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.[2] Natural Product Reports, 25(1), 139-165.
- Skyler, D., & Heathcock, C. H. (2002). The Bohlmann-Rahtz heteroannulation: A versatile route to substituted indolizidines. Organic Letters, 4(23), 4025-4028.
- Lüning, U. (1998). Concave acids and bases. Journal of Chemical Education, 75(8), 984.
-
Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on HSQC/TOCSY workflows for overlap).
- Colegate, S. M., et al. (1984). Spectroscopic investigation of swainsonine and related indolizidine alkaloids. Australian Journal of Chemistry, 37(7), 1503-1509.
Sources
Technical Support Center: Achieving Therapeutic Serum Concentrations of Glycosidase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the challenges associated with achieving therapeutic serum concentrations of glycosidase inhibitors. Drawing from established scientific principles and field-proven methodologies, this resource will help you navigate the complexities of your experiments, from initial formulation to final bioanalysis.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses common questions regarding the pharmacokinetics of glycosidase inhibitors, providing the foundational knowledge needed to troubleshoot experimental hurdles.
Q1: Why is the systemic bioavailability of many α-glucosidase inhibitors, like acarbose, typically very low?
A1: The low systemic bioavailability of many α-glucosidase inhibitors is often a deliberate feature of their design, but also a consequence of their physicochemical properties. Acarbose, for example, is a complex oligosaccharide designed to act locally in the gastrointestinal (GI) tract.[1][2] Its primary mechanism is to competitively and reversibly inhibit α-glucosidase enzymes in the brush border of the small intestine.[3] This delays carbohydrate digestion and glucose absorption.[1][3]
Several factors contribute to its low systemic absorption:
-
High Hydrophilicity and Large Molecular Size: Acarbose is a large, water-soluble molecule. Such molecules have difficulty passively diffusing across the lipid-rich membranes of intestinal epithelial cells.[2][4]
-
Local Site of Action: The therapeutic goal is achieved within the gut lumen, so high systemic absorption is not required and could lead to unnecessary systemic side effects.[2] Less than 2% of an acarbose dose is absorbed as the active drug.[1][5][6]
-
Metabolism in the GI Tract: Acarbose is extensively metabolized by intestinal bacteria and digestive enzymes before it has a chance to be absorbed.[1][5]
In contrast, an inhibitor like miglitol is a smaller molecule and is almost completely absorbed in the small intestine via an active transport mechanism.[5] However, this transport system can become saturated at higher doses, which then limits its bioavailability.[5]
Q2: What are the primary factors that influence the oral bioavailability of any given glycosidase inhibitor?
A2: Oral bioavailability is a complex interplay of the drug's properties and the physiological environment of the GI tract.[7][8] Key factors include:
-
Physicochemical Properties:
-
Solubility: The drug must first dissolve in the gastrointestinal fluids to be absorbed.[7][9][10] Poor aqueous solubility is a major reason for low bioavailability.[7]
-
Permeability: The ability of the drug molecule to pass through the intestinal epithelium is critical.[9][10] This is influenced by molecular size, lipophilicity (LogP), and the number of hydrogen bond donors.[9]
-
-
Biological Factors:
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches the bloodstream.[4][7]
-
GI Tract Environment: The stability of the drug in the varying pH of the stomach and intestine is crucial.[4] Additionally, degradation by digestive and microbial enzymes can reduce the available dose.[1][8]
-
Efflux Transporters: Transmembrane proteins like P-glycoprotein can actively pump drugs out of intestinal cells, limiting absorption.[4]
-
Q3: How can I enhance the oral bioavailability of my novel glycosidase inhibitor?
A3: Enhancing oral bioavailability is a central challenge in drug development and often requires innovative formulation strategies.[4][11][12][13] Some effective approaches include:
-
Particle Size Reduction: Decreasing the particle size of the drug substance (micronization or nanonization) increases its surface area-to-volume ratio.[7][10] This generally improves the dissolution rate, which can lead to better absorption.[7][10] Technologies like jet milling and high-pressure homogenization are used for this purpose.[10]
-
Formulation with Absorption Enhancers: Certain excipients can improve absorption by various mechanisms, such as opening the tight junctions between intestinal cells or inhibiting efflux pumps.[4]
-
Lipid-Based Formulations: For poorly water-soluble (lipophilic) compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[10][11] These formulations form fine emulsions in the GI tract, keeping the drug in a dissolved state and enhancing its absorption.[10]
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to temporarily mask hydrophilic groups with lipophilic moieties to improve membrane permeability.[4]
Troubleshooting Guide: Overcoming Common Hurdles
This section provides a structured approach to diagnosing and solving common experimental problems in a question-and-answer format.
Problem 1: Consistently low or undetectable serum concentrations of the inhibitor in preclinical animal models.
-
Probable Cause 1: Poor Absorption due to Physicochemical Properties.
-
Causality: Your inhibitor may be too hydrophilic (water-loving) or too large to efficiently cross the intestinal lipid membrane. Alternatively, if it is highly lipophilic (fat-loving), it may have poor solubility in the aqueous environment of the gut, preventing it from dissolving and being absorbed.[4][7]
-
Suggested Solution:
-
Re-evaluate Physicochemical Properties: Confirm the solubility and lipophilicity (LogP) of your compound.
-
Formulation Optimization: If solubility is the issue, consider particle size reduction (micronization) or formulating the compound as a solid dispersion with a hydrophilic carrier.[10] For permeability issues, a prodrug approach or the inclusion of permeability enhancers could be explored.[4]
-
-
-
Probable Cause 2: Rapid First-Pass Metabolism.
-
Causality: The inhibitor may be efficiently absorbed from the intestine but then rapidly metabolized by enzymes in the liver before it can reach systemic circulation.[4]
-
Suggested Solution:
-
In Vitro Metabolic Stability Assay: Use liver microsomes or hepatocytes to determine the metabolic stability of your compound. This will confirm if rapid metabolism is the likely culprit.
-
Structural Modification: If the compound is a promising candidate, medicinal chemists may be able to modify the structure to block the sites of metabolism without affecting its inhibitory activity.
-
-
-
Probable Cause 3: Issues with the Animal Model or Dosing Procedure.
-
Causality: The physiology of the chosen animal model may not be representative of humans. Gavage (oral dosing) technique errors can also lead to incorrect dosing.
-
Suggested Solution:
-
Review Dosing Procedure: Ensure accurate and consistent oral gavage technique.
-
Consider a Different Model: Research the most appropriate preclinical model for GI absorption studies. Factors like GI tract pH and transit time can vary significantly between species.
-
Administer with Food/Fasting: Investigate the effect of food on your inhibitor's absorption, as this can significantly alter GI physiology and drug bioavailability.
-
-
Problem 2: High variability in serum concentrations between subjects (inter-subject variability).
-
Probable Cause 1: Formulation is Not Robust.
-
Causality: If the drug is not uniformly dispersed in the dosing vehicle (e.g., a suspension), different animals will receive different effective doses. For compounds with poor solubility, small changes in the GI environment (like pH or presence of bile salts) between animals can lead to large differences in dissolution and absorption.[8]
-
Suggested Solution:
-
Improve Formulation: Move from a simple suspension to a more robust formulation like a solution or a well-characterized solid dispersion.[10] For lipophilic drugs, consider a lipid-based formulation like a SEDDS.[10][11]
-
Quality Control: Ensure the formulation is homogeneous before dosing each animal.
-
-
-
Probable Cause 2: Genetic Polymorphisms in Transporters or Metabolic Enzymes.
-
Causality: Natural variations in the genes coding for drug transporters (e.g., OATP, P-gp) or metabolic enzymes (e.g., Cytochrome P450s) can lead to significant differences in how individual animals handle the drug.[8]
-
Suggested Solution:
-
Use Inbred Strains: For preclinical studies, using an inbred animal strain can reduce the genetic variability between subjects.
-
Increase Sample Size: A larger number of animals per group can help to overcome statistical noise caused by inter-subject variability.
-
-
Problem 3: The measured in vivo activity does not correlate with the measured serum concentrations.
-
Probable Cause 1: The Site of Action is Local, Not Systemic.
-
Causality: As with acarbose, your inhibitor's primary therapeutic effect may occur within the GI tract.[2] In this case, systemic serum concentration is not a reliable indicator of efficacy. The concentration of the drug at the intestinal brush border is the more relevant parameter, though it is much harder to measure directly.
-
Suggested Solution:
-
Pharmacodynamic (PD) Endpoints: Shift your focus from measuring serum concentration (a pharmacokinetic or PK parameter) to measuring a direct effect of the drug (a PD parameter). For an α-glucosidase inhibitor, this could be a post-meal glucose tolerance test.[3] A reduction in postprandial glucose excursion would be a strong indicator of local target engagement.
-
-
-
Probable Cause 2: Active Metabolites.
-
Causality: The parent drug you are measuring in the serum may be inactive or less active than one of its metabolites. Acarbose, for instance, is broken down into 13 different metabolites in the gut, one of which is also active.[5] If your bioanalytical method is only measuring the parent compound, you may be missing the full picture of the active components in circulation.
-
Suggested Solution:
-
Metabolite Identification Studies: Perform in vitro and in vivo studies to identify major metabolites.
-
Update Bioanalytical Method: Develop and validate an analytical method that can simultaneously measure the parent drug and its major active metabolite(s).
-
-
Data Presentation & Visualization
Clear visualization of experimental workflows and data is essential for accurate interpretation and decision-making.
Pharmacokinetic Parameters of Common α-Glucosidase Inhibitors
| Parameter | Acarbose | Miglitol |
| Bioavailability | < 2% (as active drug)[1][5][6] | 50-70% (at 100 mg dose), dose-dependent[5] |
| Mechanism of Absorption | Minimal passive diffusion[6] | Saturable active transport[5] |
| Peak Plasma Time (Tmax) | ~1 hour[5] | 2-3 hours[5] |
| Metabolism | Extensive, by intestinal bacteria/enzymes[1][5] | Not metabolized[5] |
| Site of Action | Local, in the small intestine[1][2] | Local, in the small intestine[5] |
Diagrams of Key Workflows
A logical workflow is critical for troubleshooting unexpected results.
Caption: Troubleshooting workflow for low or variable serum concentrations.
Core Experimental Protocols
Adherence to validated, self-validating protocols is paramount for generating trustworthy data.
Protocol 1: Quantification of a Glycosidase Inhibitor (e.g., Miglitol) in Plasma by LC-MS/MS
This protocol describes a robust method for quantifying a small-molecule glycosidase inhibitor in plasma, incorporating essential quality controls.
1. Objective: To accurately determine the concentration of Miglitol in human plasma samples. This method is based on established principles for bioanalytical LC-MS/MS.[14]
2. Materials:
-
Miglitol reference standard
-
Internal Standard (IS), e.g., Gabapentin[14]
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid
-
Ultrapure water
-
Reversed-phase LC column (e.g., phenyl column)[14]
-
Tandem Mass Spectrometer
3. Preparation of Standards and Quality Controls (QCs):
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Miglitol and the IS in methanol to create primary stock solutions.
-
Working Solutions: Serially dilute the stock solutions with a 50:50 acetonitrile:water mixture to create a range of working solutions for the calibration curve and QCs.
-
Calibration Curve Standards (e.g., 100-6000 ng/mL): Spike blank human plasma with the appropriate working solutions to create a calibration curve with at least 6-8 non-zero points.[14]
-
Quality Control Samples: Prepare QC samples in blank plasma at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Mid QC
-
High QC (approx. 80% of the highest calibration standard)
-
4. Sample Preparation (Protein Precipitation): [14][15]
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution to each tube (except for blank samples) and vortex briefly.
-
Add 200 µL of acetonitrile (protein precipitating agent) to each tube.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
5. LC-MS/MS Analysis (Self-Validating System):
-
LC Separation:
-
Mobile Phase: Isocratic mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Flow Rate: e.g., 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Run Time: A short run time (e.g., 2.5 minutes) is sufficient for high throughput.[14]
-
-
MS/MS Detection:
6. Data Analysis and Acceptance Criteria:
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x² or 1/x) linear regression. The correlation coefficient (r²) should be >0.99.
-
Quantification: Determine the concentration of the inhibitor in QC and unknown samples using the regression equation from the calibration curve.
-
Acceptance Criteria (Trustworthiness):
-
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for LLOQ).
-
At least 75% of the calibration standards must meet this criterion.
-
The accuracy of the QC samples must be within ±15% of their nominal values.
-
The precision (%CV) of the QC samples should not exceed 15%.
-
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]
-
α-Glucosidase Inhibitors | 2024-25 Guide to Medications for the Treatment of Diabetes Mellitus. Books Gateway. Available at: [Link]
-
Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms. MDPI. Available at: [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Alpha Glucosidase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Acarbose. LiverTox - NCBI Bookshelf. Available at: [Link]
-
Pharmacologically relevant drug interactions of α-glucosidase inhibitors. ResearchGate. Available at: [Link]
-
Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. Available at: [Link]
-
Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online. Available at: [Link]
-
Serum α-Glucosidase Activity as a New Parameter of Negative Energy Balance in Dairy Cows. MDPI. Available at: [Link]
-
How to improve the bioavailability of a drug?. Patsnap Synapse. Available at: [Link]
-
Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. PubMed Central. Available at: [Link]
-
Liquid chromatographic tandem mass spectrometry method for the quantification of miglitol in human plasma. PubMed. Available at: [Link]
-
Advances and challenges in research methods on oral absorption mechanisms of nano-formulations. PubMed Central. Available at: [Link]
-
Acarbose. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. MDPI. Available at: [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. PubMed. Available at: [Link]
-
Challenges and opportunities in oral formulation development. SGS. Available at: [Link]
-
Potential Pharmacokinetics Interference Between α-Glucosidase Inhibitors and Other Oral Antidiabetic Agents. American Diabetes Association. Available at: [Link]
-
Acarbose. An update of its pharmacology and therapeutic use in diabetes mellitus. PubMed. Available at: [Link]
-
Determination of miglitol in human plasma by liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Development and Validation of Miglitol and Its Impurities by RP-HPLC and Characterization Using Mass Spectrometry Techniques. National Institutes of Health (NIH). Available at: [Link]
-
Challenges and Opportunities in Delivering Oral Peptides and Proteins. PubMed Central. Available at: [Link]
-
Acarbose Monograph for Professionals. Drugs.com. Available at: [Link]
-
Optimization and Molecular Mechanism of Novel α-Glucosidase Inhibitory Peptides Derived from Camellia Seed Cake through Enzymatic Hydrolysis. PubMed Central. Available at: [Link]
-
Pharmacokinetic-pharmacodynamic relationships of Acarbose. PubMed. Available at: [Link]
-
The Bioavailability of Drugs—The Current State of Knowledge. MDPI. Available at: [Link]
-
Comprehensive study on the inhibition mechanism of alpha-glucosidase by flavonoids via kinetic and structural analysis. ResearchGate. Available at: [Link]
-
LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. International Research Journal of Multidisciplinary Scope (IRJMS). Available at: [Link]
-
Glycosidase inhibitors: update and perspectives on practical use. Oxford Academic. Available at: [Link]
-
QuantiChrom™ α-Glucosidase Assay Kit. BioAssay Systems. Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. Available at: [Link]
-
Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. MDPI. Available at: [Link]
Sources
- 1. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-pharmacodynamic relationships of Acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Acarbose - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and opportunities in oral formulation development [altusformulation.com]
- 9. Systematic Strategies for Enhancing Oral Bioavailability of Compounds - Oreate AI Blog [oreateai.com]
- 10. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Liquid chromatographic tandem mass spectrometry method for the quantification of miglitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. irjms.com [irjms.com]
Technical Support Center: Optimizing In Vivo Glycosidase Inhibitor Workflows
Welcome to the Technical Support Center
You are likely accessing this guide because your in vivo study involving glycosidase inhibitors (e.g., Miglustat, Miglitol, Acarbose, or Castanospermine) is facing a critical bottleneck: toxicity is masking therapeutic efficacy.
Whether you are using these molecules as metabolic inhibitors (for diabetes/viral load) or as pharmacological chaperones (for Lysosomal Storage Diseases like Gaucher or Fabry), the challenge is identical: Selectivity. Most of these small molecules are "promiscuous" binders. They do not just hit your target; they hit the digestive machinery of the host, leading to the "Osmotic Trap."
This guide moves beyond basic troubleshooting. It provides the mechanistic causality of these side effects and self-validating protocols to engineer them out of your study.
Module 1: The "Osmotic Trap" (Gastrointestinal Distress)[1]
Symptom: Experimental animals (mice/rats) exhibit severe diarrhea, abdominal distension (bloating), and rapid weight loss within 48–72 hours of treatment initiation.
The Mechanism: Most glycosidase inhibitors are structural mimics of glucose or galactose. While you intend to target a specific lysosomal enzyme (e.g., Glucocerebrosidase) or a viral processing enzyme, these drugs indiscriminately inhibit Intestinal Disaccharidases (Sucrase-Isomaltase and Maltase-Glucoamylase) in the brush border of the small intestine.
When these enzymes are blocked, dietary disaccharides (sucrose, maltose) cannot be cleaved into monosaccharides. They remain in the lumen, creating a hypertonic environment that draws water into the gut (osmotic diarrhea) and provides a fermentation substrate for colonic bacteria (gas/bloating).
Visualizing the Cascade
Figure 1: The mechanism of GI toxicity. The inhibitor blocks brush-border enzymes, causing undigested sugars to trigger osmotic and fermentative cascades.[1]
Troubleshooting & Solutions
| Issue | Root Cause | Corrective Action (Protocol) |
| Rapid Weight Loss (>15%) | Osmotic diarrhea due to sucrose/maltose malabsorption. | Dietary Switch: Immediately switch animals to a glucose-based diet (monosaccharide only) or a zero-carbohydrate (ketogenic) diet. This bypasses the need for disaccharidases [1]. |
| Bloating/Gas | Colonic fermentation of undigested starch. | Dose Titration: Do not start at |
| Inconsistent Drug Levels | Diarrhea reduces transit time, lowering drug absorption. | Split Dosing: Administer drug post-prandially or mix in food rather than bolus gavage to slow absorption kinetics. |
Module 2: The "Inhibitor Paradox" (Pulse Dosing Strategy)
Context: This applies specifically if you are using inhibitors as Pharmacological Chaperones (PCT) to rescue misfolded enzymes (e.g., in Gaucher, Fabry, or Pompe disease).
The Problem: You are administering an inhibitor to increase enzyme activity.
-
Low/Transient Concentration: Binds the misfolded enzyme in the ER, stabilizes it, and facilitates trafficking to the lysosome.
-
High/Sustained Concentration: The drug enters the lysosome and competitively inhibits the enzyme you just rescued.
The Solution: Pulse Dosing You must design a regimen that allows for a "Washout Phase." The drug must be present long enough to fold the protein (ER phase) but clear out fast enough to allow the enzyme to work (Lysosomal phase).
Visualizing Pulse Dosing Logic
Figure 2: The Pulse Dosing Strategy. A washout phase is required to transition the drug from a chaperone (in the ER) to a non-inhibitor (in the Lysosome) [2][3].
Recommended Regimens (Mouse Models):
-
4-on / 3-off: Feed medicated diet for 4 days, followed by 3 days of normal chow.
-
Alternate Day: Gavage every 48 hours.
-
Note: The optimal regimen depends on the half-life of the drug in the specific tissue, not just plasma [2].
Module 3: Experimental Protocols (Self-Validating Systems)
Do not assume your side effects are "idiopathic." Validate them using these protocols.
Protocol A: Measuring Intestinal Disaccharidase Activity
Use this to confirm if your drug is causing the weight loss by inhibiting gut enzymes.
Reagents:
-
Substrates: 56mM Sucrose, 56mM Maltose in 0.1M Maleate buffer (pH 6.0).
-
Detection: Glucose Oxidase/Peroxidase (GOD-POD) kit.
Workflow:
-
Harvest: Collect 5cm of jejunum from treated vs. control mice. Flush with cold saline.
-
Homogenize: Homogenize tissue in ice-cold 0.9% NaCl (1:10 w/v).
-
Incubate: Mix 50µL homogenate + 50µL Substrate. Incubate at 37°C for 30 mins.
-
Stop: Heat shock (100°C for 2 mins) to stop reaction.
-
Quantify: Add GOD-POD reagent to measure released glucose.
-
Calculate: Activity =
mol glucose released / min / g protein.[2]
Interpretation:
-
If Sucrase activity in treated mice is <10% of Wild Type, you have confirmed the mechanism of GI toxicity [4][5].
Protocol B: The "Step-Up" Dosing Titration
Use this to acclimate animals to Miglustat or Acarbose.
-
Week 1: Administer 25% of target dose.
-
Week 2: Increase to 50% of target dose.
-
Week 3: Increase to 100% of target dose.
-
Why this works: It allows the microbiome to adapt and potentially upregulates endogenous disaccharidase expression to compensate for competitive inhibition [1].
-
Module 4: Comparative Inhibitor Profile
When troubleshooting, sometimes the molecule itself is the limitation.
| Compound | Target | Primary Side Effect | Specificity Notes |
| Miglustat (NB-DNJ) | GCS / GCase | Severe Diarrhea , Tremor | Potent inhibitor of Sucrase-Isomaltase. Crosses BBB. |
| Miglitol | Flatulence, Soft Stool | Less systemic absorption than Miglustat; primarily gut-active [6]. | |
| Ambroxol | GCase (Chaperone) | Mild GI discomfort | High Specificity. pH-dependent binding makes it an ideal chaperone (binds in neutral ER, releases in acidic Lysosome) [7][8]. |
| Acarbose | Pancreatic Amylase | Flatulence (Hydrogen gas) | Non-absorbable. Side effects are purely local (gut fermentation) [6]. |
References
-
Belmatoug, N. et al. (2011). "Gastrointestinal disturbances and their management in miglustat-treated patients." Journal of Inherited Metabolic Disease.
-
Khanna, R. et al. (2010). "The pharmacological chaperone isofagomine increases the activity of the Gaucher disease mutation N370S in fibroblasts and in mice." PLoS One.
-
Parenti, G. et al. (2014).[3] "Pharmacological chaperone therapy for lysosomal storage diseases." Future Medicinal Chemistry.
-
Dahlqvist, A. (1984). "Assay of intestinal disaccharidases." Scandinavian Journal of Clinical and Laboratory Investigation.
-
BioAgilytix. (2021).[4] "Disaccharidases in Bowel Tissue Assay Protocol."
-
Kishi, T. et al. (2009). "Comparison of Adverse Gastrointestinal Effects of Acarbose and Miglitol in Healthy Men." Journal of Clinical Biochemistry and Nutrition.
-
Zimran, A. et al. (2013). "Ambroxol as a pharmacological chaperone for glucocerebrosidase." Blood Cells, Molecules, and Diseases.
-
MedRxiv. (2024).[5] "Evaluating the Efficacy of Miglustat and Ambroxol Combination Therapy." [5]
Sources
- 1. Gastrointestinal disturbances and their management in miglustat-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacological chaperone therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. medrxiv.org [medrxiv.org]
Validation & Comparative
Comparative Guide: Acarbose vs. Lentiginosine Stereoisomers in Glycosidase Inhibition
The following guide provides a technical comparison between 2,8a-di-epi-Lentiginosine (a specific stereoisomer of the indolizidine alkaloid lentiginosine) and Acarbose (the clinical standard
This analysis focuses on their utility as glycosidase inhibitors , highlighting the critical role of stereochemistry in enzyme binding kinetics.
Executive Summary
-
Acarbose is a pseudo-tetrasaccharide and a broad-spectrum, competitive inhibitor of intestinal
-glucosidases (maltase, sucrase) and pancreatic -amylase. It is the clinical "gold standard" for blunting postprandial hyperglycemia in Type 2 Diabetes. -
(+)-Lentiginosine is a bicyclic iminosugar that acts as a highly potent and selective inhibitor of amyloglucosidase (glucoamylase), often exceeding Acarbose in specific binding affinity for fungal amyloglucosidases (
). -
2,8a-di-epi-Lentiginosine is a synthetic diastereomer of the parent lentiginosine. In experimental settings, it serves as a Structure-Activity Relationship (SAR) probe . Its significantly reduced or abolished inhibitory activity confirms the strict "lock-and-key" requirement of the trans-1,2-diol system and the ring fusion stereochemistry for binding to the glycosidase active site.
Recommendation: Use Acarbose for broad-spectrum metabolic control and clinical benchmarking. Use (+)-Lentiginosine for targeted amyloglucosidase inhibition.[1] Use 2,8a-di-epi-Lentiginosine as a negative control to validate specific binding mechanisms in crystallographic or kinetic studies.
Mechanistic Profiling
Acarbose: The "Transition State Mimic"
Acarbose functions by mimicking the transition state of polysaccharide hydrolysis. Its core valienamine unit (an unsaturated cyclitol) binds with high affinity to the catalytic site of
-
Mechanism: Competitive, reversible inhibition.
-
Binding Mode: The unsaturated ring mimics the oxocarbenium ion intermediate formed during hydrolysis. The "tail" of glucose residues interacts with auxiliary binding subsites, acting like "Velcro" to stabilize the complex.
2,8a-di-epi-Lentiginosine: The "Stereochemical Mismatch"
Lentiginosine is a dihydroxyindolizidine.[2] The parent compound, (+)-Lentiginosine, possesses a rigid bicyclic core with hydroxyl groups at C1 and C2 in a specific trans configuration.
-
Parent Activity: The protonated nitrogen at physiological pH mimics the positive charge of the oxocarbenium ion. The hydroxyls form crucial hydrogen bonds with the enzyme's catalytic aspartate/glutamate residues.
-
2,8a-di-epi Defect: This isomer possesses an inverted configuration at C2 (hydroxyl orientation) and C8a (ring fusion).
-
Consequence: The inversion at C8a alters the puckering of the piperidine/pyrrolidine fused rings. The inversion at C2 disrupts the critical hydrogen bond network required for the "2-OH" recognition pocket of the enzyme.
-
Result: The molecule can enter the active site but fails to stabilize the "closed" conformation of the enzyme, resulting in a drastic loss of affinity (
shifts from to range or inactivity).
-
Quantitative Comparison Data
The following data contrasts the inhibitory potential against Amyloglucosidase (Aspergillus niger), the standard model enzyme for this class of iminosugars.
| Feature | Acarbose | (+)-Lentiginosine (Parent) | 2,8a-di-epi-Lentiginosine |
| Chemical Class | Pseudo-tetrasaccharide | Indolizidine Alkaloid (Iminosugar) | Indolizidine Alkaloid (Diastereomer) |
| MW | 645.6 g/mol | 157.21 g/mol | 157.21 g/mol |
| Target Enzyme | Amyloglucosidase (Glucoamylase) | Amyloglucosidase (Probe) | |
| IC50 (Amyloglucosidase) | > 100 \mu M / Inactive | ||
| Ki (Dissociation Constant) | N/A (Poor Binding) | ||
| Selectivity | Broad (Intestinal & Pancreatic) | Highly Selective (Fungal/Lysosomal) | Non-selective / Inactive |
| Primary Utility | Clinical Therapeutic | Biological Tool / Lead Compound | Negative Control / SAR Probe |
Note on Data: While Acarbose is potent, (+)-Lentiginosine is remarkable for achieving similar potency with a fraction of the molecular weight (157 vs 645 Da), highlighting high "Ligand Efficiency." The 2,8a-di-epi isomer's lack of activity confirms that this efficiency is strictly stereodependent.
Visualizing the Mechanism
The following diagrams illustrate the structural logic and the inhibitory pathway.
Diagram 1: Structural Logic of Inhibition
Caption: Acarbose and (+)-Lentiginosine achieve high affinity via precise alignment with catalytic residues. The 2,8a-di-epi isomer fails to engage due to stereochemical misalignment.
Experimental Protocol: Comparative Inhibition Assay
To experimentally verify the difference between Acarbose and the Lentiginosine isomers, use the following Amyloglucosidase Inhibition Assay . This protocol is self-validating using Acarbose as the positive control.
Materials
-
Enzyme: Amyloglucosidase from Aspergillus niger (Sigma-Aldrich or equivalent).
-
Substrate:
-Nitrophenyl -D-glucopyranoside (pNPG). -
Buffer: 0.1 M Acetate buffer, pH 5.0 (Optimal for fungal amyloglucosidase).
-
Stop Solution: 0.1 M
.
Workflow
-
Preparation:
-
Dissolve Acarbose, (+)-Lentiginosine, and 2,8a-di-epi-Lentiginosine in water to create 1 mM stock solutions.
-
Prepare serial dilutions (
to ).
-
-
Incubation (Pre-treatment):
-
Mix
of Enzyme solution (0.2 U/mL) with of Inhibitor solution. -
Incubate at 37°C for 10 minutes. Rationale: Allows the inhibitor to compete for the active site before substrate introduction.
-
-
Reaction:
-
Add
of pNPG substrate (2 mM). -
Incubate at 37°C for 20 minutes.
-
-
Termination & Measurement:
-
Add
of Stop Solution ( ). Rationale: Shifts pH to >10, stopping the enzyme and maximizing the absorbance of the p-nitrophenolate product. -
Measure Absorbance at 405 nm .
-
Diagram 2: Assay Workflow
Caption: Step-by-step spectrophotometric workflow for determining IC50 values of glycosidase inhibitors.
Synthesis & Causality (Why the "Epi" Matters)
Researchers synthesizing these compounds (often via total synthesis from tartaric acid or sugar precursors) produce the di-epi isomer to prove the stereochemical causality of the biological effect.
-
Synthesis Context: The synthesis of (+)-Lentiginosine often involves cyclization steps where the stereochemistry at C8a is set.[3] If the reaction conditions favor the thermodynamic product over the kinetic one (or vice versa depending on the method), the epi or di-epi isomers are formed.
-
Biological Implication: The inactivity of 2,8a-di-epi-Lentiginosine proves that the biological activity of the parent compound is not due to non-specific binding (e.g., charge interactions from the nitrogen) but rather a specific, spatially defined interaction involving the chiral hydroxyls.
References
-
Cordero, F. M., et al. (2014).[4] "Recent syntheses and biological activity of lentiginosine and its analogues." Current Topics in Medicinal Chemistry.
-
Brand, A., et al. (1990). "Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase."[1][2][4] Biochemistry.
-
Akkarasamiyo, S., et al. (2025).[3][5] "Synthesis of (−)‐8a‐epi‐Lentiginosine via Tsuji–Trost Reaction... and Crystal Structure Analysis." Asian Journal of Organic Chemistry.
-
Bayer AG. (2021). "Glucobay (Acarbose) Prescribing Information."
Sources
- 1. Enantiocontrolled Preparation of Indolizidines: Synthesis of (−)-2-Epilentiginosine and (+)-Lentiginosine | Scilit [scilit.com]
- 2. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Recent syntheses and biological activity of lentiginosine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Differential Anti-Tumor Efficacy of Lentiginosine Isomers: A Comparative Technical Guide
Topic: Differential Effects of Lentiginosine Isomers on Tumor Cells Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Chirality Switch
Lentiginosine, a dihydroxyindolizidine alkaloid originally isolated from Astragalus lentiginosus, represents a paradigm shift in structure-activity relationship (SAR) studies. While the natural enantiomer, (+)-lentiginosine , is a potent glycosidase inhibitor with negligible cytotoxicity, its synthetic non-natural enantiomer, (-)-lentiginosine , exhibits a complete functional inversion: it loses glycosidase inhibitory potency but gains significant pro-apoptotic activity against tumor cells.
This guide analyzes the differential biological profiles of these isomers, providing researchers with the mechanistic grounding and experimental protocols necessary to utilize them as chemical probes or lead compounds in oncology.
Chemical and Pharmacological Profile[1][2][3][4][5][6][7][8]
The two enantiomers share an identical atomic constitution but differ in the spatial arrangement of the hydroxyl groups at the C-1 and C-2 positions of the indolizidine ring. This stereochemical difference dictates their macromolecular targets.
Comparative Profile: (+)- vs. (-)-Lentiginosine[8][9][10][11]
| Feature | (+)-Lentiginosine (Natural) | (-)-Lentiginosine (Synthetic) |
| Origin | Extracted from Astragalus lentiginosus | Asymmetric Synthesis |
| Primary Target | Amyloglucosidase (Fungal glucoamylase) | Mitochondrial Apoptotic Machinery |
| Enzyme Inhibition ( | Potent ( | Weak / Inactive (approx. 35x lower potency) |
| Cellular Effect | Cytostatic (minor); Chaperone modulation | Pro-apoptotic (Cytotoxic) |
| Selectivity | Broad glycosidase interaction | Tumor-selective (Low toxicity to PBMCs) |
| Mechanism | Competitive active-site binding | Intrinsic (Mitochondrial) Pathway Activation |
Mechanistic Divergence
The biological activity of lentiginosine isomers is not merely a difference in potency, but a divergence in pathway activation.
(+)-Lentiginosine: Glycosidase Inhibition
The natural enantiomer mimics the transition state of glucose hydrolysis.
-
Target: Amyloglucosidase (glucoamylase).[1]
-
Binding: The hydroxyl groups at C-1 and C-2 form hydrogen bonds within the enzyme's catalytic pocket, mimicking the oxocarbenium ion intermediate.
-
Outcome: Inhibition of carbohydrate processing.[2][3][4] While useful for metabolic studies, this does not translate to acute tumor cell death.
(-)-Lentiginosine: The Apoptotic Trigger
The non-natural enantiomer fails to bind the glycosidase active site effectively but engages an unknown target upstream of the mitochondria.
-
Pathway: Intrinsic (Mitochondrial) Apoptosis.
-
Signaling Cascade:
-
Mitochondrial Stress: Induces collapse of the mitochondrial membrane potential (
). -
Cytochrome c Release: Translocation from mitochondria to cytosol.
-
Caspase Activation: Sequential activation of Caspase-9 (initiator) and Caspase-3 (executioner).
-
Gene Regulation: Downregulation of anti-apoptotic Bcl-2; upregulation of pro-apoptotic Bax.
-
-
p53 Independence: Effective in p53-null cells (e.g., U937), suggesting a direct mitochondrial mechanism bypassing nuclear transcription factors.
Visualization: Chirality-Dependent Signaling Pathways
Figure 1: Divergent signaling pathways of lentiginosine enantiomers. The (+)-isomer targets enzymatic processing, while the (-)-isomer triggers the intrinsic apoptotic cascade.
Experimental Data Summary
The following data summarizes the differential effects observed in key tumor cell lines (MOLT-3, HT-29, SH-SY5Y) versus normal Peripheral Blood Mononuclear Cells (PBMC).
Table 1: Cytotoxicity and Apoptosis Induction (18h Exposure)
| Cell Line | Tissue Origin | (-)-Lentiginosine Effect | (+)-Lentiginosine Effect |
| MOLT-3 | Acute Lymphoblastic Leukemia | High Apoptosis (>40% hypodiploid nuclei) | Inactive (<5%) |
| SH-SY5Y | Neuroblastoma | High Apoptosis (Sensitive) | Inactive |
| HT-29 | Colorectal Adenocarcinoma | Moderate Apoptosis | Inactive |
| PBMC | Normal Blood Cells | Low Cytotoxicity (High Selectivity) | Inactive |
Data Source: Synthesized from Macchi et al. (2010) and related pharmacological studies.
Validated Experimental Protocols
To replicate these findings or screen analogs, use the following self-validating protocols.
Protocol A: Differential Cytotoxicity Assessment (MTS Assay)
Objective: Determine the IC50 of isomers and verify tumor selectivity.
-
Cell Seeding:
-
Seed tumor cells (e.g., MOLT-3) at
cells/well in 96-well plates. -
Include a control row of PBMCs (normal cell control).
-
-
Compound Treatment:
-
Prepare stock solutions of (+)- and (-)-lentiginosine in DMSO.
-
Perform serial dilutions (1
M to 500 M). -
Control: Vehicle (DMSO < 0.1%) and Positive Control (e.g., SN38 or Camptothecin).
-
-
Incubation:
-
Incubate for 18 to 24 hours at 37°C, 5% CO2.
-
-
Readout:
-
Add MTS reagent (20
L/well). Incubate 1-4 hours. -
Measure absorbance at 490 nm.
-
-
Validation Check:
-
(+)-Lentiginosine wells should show >90% viability (similar to vehicle).
-
(-)-Lentiginosine should show a dose-dependent decrease in viability.
-
Protocol B: Confirmation of Mitochondrial Apoptosis (Flow Cytometry)
Objective: Confirm that cell death is apoptotic and mitochondrial-dependent, distinguishing it from necrosis.
-
Staining Preparation:
-
Harvest
treated cells. -
Wash with PBS.
-
-
Dual Staining (Annexin V / PI):
-
Resuspend in Binding Buffer.
-
Add Annexin V-FITC (detects early apoptosis) and Propidium Iodide (PI) (detects necrosis/late apoptosis).
-
Incubate 15 min in dark.
-
-
Mitochondrial Potential (
):-
In a separate tube, stain cells with JC-1 dye or TMRE .
-
Healthy cells: Red fluorescence (aggregates).
-
Apoptotic cells: Green fluorescence (monomers).
-
-
Analysis:
-
Gating Strategy: Exclude debris.
-
Positive Result for (-)-Lentiginosine: High Annexin V+/PI- population; Shift from Red to Green in JC-1 assay.
-
Protocol C: Caspase Activation Western Blot
Objective: Verify the intrinsic pathway mechanism.
-
Lysis: Lyse treated cells in RIPA buffer containing protease inhibitors.
-
Electrophoresis: Load 30
g protein/lane on SDS-PAGE. -
Antibodies:
-
Primary: Anti-Caspase-9 (cleaved), Anti-Caspase-3 (cleaved), Anti-PARP (cleaved).
-
Loading Control:
-Actin or GAPDH.
-
-
Validation:
-
(-)-Lentiginosine treatment must show distinct bands for cleaved Caspase-9 and -3.
-
(+)-Lentiginosine treatment should show only full-length pro-caspases.
-
References
-
Macchi, B., et al. (2010). The novel proapoptotic activity of nonnatural enantiomer of Lentiginosine. Glycobiology.
-
Noda, H., et al. (2010). Recent Syntheses and Biological Activity of Lentiginosine and its Analogues. Current Organic Synthesis.
-
Pastuszak, I., et al. (1990). Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase.[1] Biochemistry.[1][5]
-
Cordero, F. M., et al. (2009). Synthesis and biological evaluation of lentiginosine analogues. European Journal of Organic Chemistry.[5] (Contextual citation for synthetic methods).
Sources
- 1. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition mechanism of α-amylase and amyloglucosidase by spherical nanocrystalline cellulose with varying particle sizes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Biological Activity Profile: 2-epi-Lentiginosine vs. 8a-epi-Lentiginosine
This guide provides an in-depth technical comparison of the biological activities of 2-epi-lentiginosine and 8a-epi-lentiginosine relative to the parent compound, (+)-lentiginosine. It is designed for researchers in medicinal chemistry and glycobiology.
A Guide to Stereochemical Control in Iminosugar Pharmacophores
Executive Analysis: The Stereochemical Switch
In the field of iminosugars (polyhydroxylated alkaloids), biological activity is governed by the precise spatial arrangement of hydroxyl groups and the ring fusion geometry. Lentiginosine (1,2-dihydroxyindolizidine) represents a minimal pharmacophore for glycosidase inhibition.
-
2-epi-Lentiginosine serves as a critical negative control in structure-activity relationship (SAR) studies. Its inactivity against amyloglucosidase (AMG) highlights the absolute requirement for the trans-diequatorial hydroxyl configuration at C1 and C2 for mimicking the glucosyl cation transition state.
-
8a-epi-Lentiginosine (bridgehead epimer) alters the ring fusion from trans to cis (or modifies the puckering), significantly impacting the global shape of the molecule. While it loses potency against classical glycosidase targets like AMG, it retains activity against Hsp90 , suggesting a divergence in target selectivity based on ring topology.
Structural & Pharmacological Comparison[1]
The following table summarizes the key physicochemical and biological distinctions between the isomers.
Table 1: Comparative Activity Profile
| Feature | (+)-Lentiginosine (Parent) | 2-epi-Lentiginosine | 8a-epi-Lentiginosine |
| Stereochemistry | (1S, 2S, 8aS) | (1S, 2R , 8aS) | (1S, 2S, 8aR ) |
| Ring Fusion | Trans-fused indolizidine | Trans-fused indolizidine | Cis-fused (pseudo-envelop) |
| Primary Target | Amyloglucosidase (AMG) | None (Inactive) | Hsp90 (ATPase domain) |
| Potency ( | Inactive (AMG, Maltase) | Active (Hsp90, value varies) | |
| Mechanism | Transition State Mimicry | Steric Mismatch | ATP Competition (Putative) |
| Key Insight | C2-OH mimics glucose C2-OH | Epimerization destroys binding | Bridgehead controls shape |
Mechanistic Visualization
The following diagram illustrates how stereochemical inversion shifts the biological pathway from metabolic regulation (glycosidase inhibition) to chaperone modulation (Hsp90) or inactivity.
Figure 1: Structure-Activity Relationship (SAR) map showing the divergence in biological targets based on stereochemical modification.
Detailed Biological Analysis
A. 2-epi-Lentiginosine: The Specificity Determinant
Research confirms that 2-epi-lentiginosine is virtually inactive against amyloglucosidase and other
-
Causality: Amyloglucosidase hydrolyzes
-1,4-glucosidic bonds. The enzyme's active site requires the inhibitor to mimic the geometry of the glucosyl cation at the transition state. The hydroxyl groups at C1 and C2 of lentiginosine align with the C2 and C3 hydroxyls of glucose. -
The Mismatch: Inverting the C2 hydroxyl (as in 2-epi) disrupts a critical hydrogen bond donor/acceptor interaction within the active site pocket (likely Asp or Glu residues). This demonstrates that binding is highly specific and not merely a result of non-specific ionic interactions with the bridgehead nitrogen.
B. 8a-epi-Lentiginosine: The Conformational Variant
The bridgehead carbon (C8a) dictates the puckering of the pyrrolidine and piperidine rings.
-
Hsp90 Activity: Unlike the rigid requirement of the glycosidase active site, the ATP-binding pocket of Hsp90 appears more tolerant of the conformational change induced by C8a epimerization. Recent studies (Akkarasamiyo et al., 2025) indicate that 8a-epi-lentiginosine retains the ability to inhibit the ATPase activity of Hsp90.
-
Therapeutic Implication: This suggests that manipulating the bridgehead stereochemistry is a viable strategy to tune out glycosidase inhibition (reducing side effects like indigestion) while retaining chaperone-modulating activity for anticancer applications.
Experimental Protocols
To validate these activities in your own laboratory, use the following standardized protocols.
Protocol 1: Amyloglucosidase (AMG) Inhibition Assay
Used to confirm the inactivity of 2-epi-lentiginosine vs. the parent.
Reagents:
-
Enzyme: Amyloglucosidase (from Aspergillus niger).[1]
-
Substrate:
-Nitrophenyl -D-glucopyranoside ( NPG). -
Buffer: 0.1 M Acetate buffer, pH 5.0.
Workflow:
-
Preparation: Dissolve test compounds (Parent, 2-epi, 8a-epi) in DMSO/buffer to create a concentration range (e.g., 0.1
M to 1000 M). -
Incubation: Mix 10
L of inhibitor solution with 80 L of enzyme solution (0.2 U/mL). Incubate at 37°C for 10 minutes to allow equilibrium binding. -
Initiation: Add 10
L of NPG substrate (5 mM stock). -
Measurement: Monitor the release of
-nitrophenol continuously at 405 nm for 20 minutes. -
Calculation: Determine the initial velocity (
) and plot vs. [I] to calculate . Use Dixon plots ( vs. [I]) to determine and mode of inhibition.
Protocol 2: Hsp90 ATPase Assay (Malachite Green)
Used to assess 8a-epi-lentiginosine activity.
Reagents:
-
Enzyme: Recombinant Yeast or Human Hsp90.
-
Substrate: ATP (1 mM).
-
Detection: Malachite Green Phosphate Detection Kit.
Workflow:
Figure 2: Workflow for validating Hsp90 inhibition via phosphate release quantification.
References
-
Molyneux, R. J., et al. (1990). "Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase."[1][2] Biochemistry, 29(5), 1278–1284. Link
-
Establishes the isolation of 2-epi-lentiginosine and its inactivity against glycosidases.[1]
-
-
Akkarasamiyo, S., et al. (2025).[3][4] "Synthesis of (−)-8a-epi-Lentiginosine via Tsuji–Trost Reaction... and Crystal Structure Analysis." Asian Journal of Organic Chemistry, 14, e202500103.[3] Link
- Defines the synthesis and Hsp90 activity of the 8a-epi isomer.
-
Cordero, F. M., et al. (2014).[2] "Recent syntheses and biological activity of lentiginosine and its analogues." Current Topics in Medicinal Chemistry, 14(10), 1294-1307.[2] Link
- Review of the apoptotic and inhibitory properties of lentiginosine stereoisomers.
-
Pastuszak, I., et al. (1990). "Glycosidase inhibitors: lentiginosine and 2-epi-lentiginosine."[1][5] Biochemistry.
- Confirming the specificity of the hydroxyl group orient
Sources
- 1. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent syntheses and biological activity of lentiginosine and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Absolute Configuration of Synthetic Alkaloids: A Comparative Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals Content Type: Technical Comparison & Protocol Guide
Executive Summary: The Chirality Imperative
In alkaloid synthesis, the construction of the carbon skeleton is only half the battle. The validation of absolute configuration (AC) is the critical checkpoint that separates a "putative structure" from a clinical candidate. With the pharmacological divergence of enantiomers being a matter of safety (e.g., toxicity vs. efficacy), the method chosen to confirm AC must be robust, defensible, and reproducible.
This guide objectively compares the three dominant methodologies for AC determination in synthetic alkaloids: X-ray Crystallography (Anomalous Dispersion) , NMR Derivatization (Mosher’s Method) , and Chiroptical Spectroscopy (ECD/VCD) . It provides actionable protocols and a logic-driven decision framework to select the optimal tool for your specific analyte.
Comparative Analysis of Methodologies
The choice of method is often dictated by the physical state of the sample (solid vs. oil) and the presence of specific functional groups.
| Feature | X-Ray Crystallography | NMR Derivatization (Mosher) | Chiroptical (ECD/VCD) |
| Primary Mechanism | Anomalous dispersion of X-rays | Anisotropic shielding by chiral auxiliaries | Differential absorption of polarized light |
| Sample State | Single Crystal (Essential) | Solution (any solvent) | Solution (transparent solvent) |
| Destructive? | Non-destructive (recoverable) | Destructive (derivatization) | Non-destructive |
| Sample Requirement | ~0.1–0.5 mm crystal | ~1–5 mg | ~0.1–1 mg (ECD) / ~5 mg (VCD) |
| Time to Result | Days (growth) to Hours (data) | 1–2 Days (synthesis + NMR) | Days (Computation + Experiment) |
| Key Limitation | Crystallization failure; Light atom issues | Requires 2° alcohol/amine; steric hindrance | Requires accurate DFT modeling |
| Reliability | Gold Standard (Direct) | High (if conformation is rigid) | High (with high Similarity Factors) |
Deep Dive: Protocols & Causality
Method A: X-Ray Crystallography (Anomalous Dispersion)
The Direct Path.
While standard diffraction yields relative stereochemistry, determining AC requires Anomalous Dispersion . This phenomenon occurs when the incident X-ray energy is close to the absorption edge of an atom in the crystal, causing a phase shift that breaks Friedel's Law (
The "Light Atom" Evolution:
Historically, this required heavy atoms (Br, Cl). Modern diffractometers (Cu K
Protocol:
-
Crystal Growth: Use vapor diffusion or slow evaporation. Tip: For alkaloids, forming a salt (e.g., HCl, picrate) often aids crystallization and introduces a heavier atom (Cl) to boost the anomalous signal.
-
Data Collection: Collect a full sphere of data to maximize redundancy of Friedel pairs.
-
Refinement:
-
Refine the Flack Parameter (x) .
-
Interpretation:
- (with small u): Model is correct.
- : Invert the structure (wrong enantiomer).
- : Racemic twin or ambiguous.
-
Method B: NMR Derivatization (Mosher's Method)
The Chemist's Path.
This method relies on converting enantiomers into diastereomers using Chiral Derivatizing Agents (CDAs), typically
The Causality of
Protocol:
-
Derivatization:
-
React alkaloid (secondary -OH/-NH) with (
)-(-)-MTPA-Cl to form the ( )-ester . -
React separate aliquot with (
)-(+)-MTPA-Cl to form the ( )-ester . -
Note: The Cahn-Ingold-Prelog priority changes from acid to ester, reversing the descriptor.
-
-
NMR Acquisition: Obtain
NMR for both esters in . Assign signals for protons and to the chiral center. -
Analysis (
):
Method C: Chiroptical Spectroscopy (ECD/VCD + DFT)
The Non-Invasive Path.
When crystals fail and derivatization is impossible (e.g., tertiary centers), Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) is the solution. This method compares the experimental spectrum with a quantum-mechanically calculated spectrum (Time-Dependent DFT).[5]
Protocol:
-
Experimental Acquisition:
-
Dissolve sample in a transparent solvent (MeOH, MeCN).
-
Record ECD (200–400 nm) or VCD (IR region).
-
-
Computational Workflow (The "Black Box" Opened):
-
Conformational Search: Use Molecular Mechanics (MMFF94) to find low-energy conformers. Alkaloids are flexible; missing a conformer leads to errors.
-
Geometry Optimization: Re-optimize conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Ensure minima (no imaginary frequencies).
-
Excited State Calculation: Run TD-DFT to simulate UV/ECD transitions.
-
Boltzmann Weighting: Average the spectra based on relative energies.
-
-
Validation: Compare experimental vs. calculated curves using a similarity factor (e.g., SpecDis). A high overlap confirms the AC.
Visualizing the Logic (Graphviz)
Diagram 1: Strategic Decision Matrix
Caption: Decision tree for selecting the optimal absolute configuration determination method based on sample properties.
Diagram 2: Mosher's Analysis Workflow
Caption: Logic flow for determining configuration using Delta-Delta (S-R) chemical shift analysis.
References
-
Flack, H. D. (1983).[6] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[6] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[6] Link
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides... Journal of the American Chemical Society, 95(2), 512-519. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][4][7][] Chemical Reviews, 104(1), 17-118. Link
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623–11627. Link
-
Polavarapu, P. L. (2008). Determination of absolute configurations of chiral molecules using vibrational circular dichroism. Chirality, 20(5), 664-672. Link
Sources
- 1. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 7. purechemistry.org [purechemistry.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
